molecular formula C11H12BrNO B3037818 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile CAS No. 628311-33-1

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B3037818
CAS No.: 628311-33-1
M. Wt: 254.12 g/mol
InChI Key: JGGZPGKGGBQLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile is a chemical building block of interest in medicinal chemistry and organic synthesis. Compounds featuring bromo-methoxyphenyl groups are frequently utilized in the development of pharmaceuticals and as intermediates in synthetic pathways . The bromine atom on the phenyl ring can serve as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures . The nitrile functional group can act as a precursor to other valuable functional groups, such as carboxylic acids or amides. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment and under a well-ventilated fume hood. The specific physical and chemical properties, spectral data, and optimal storage conditions for this compound should be empirically determined.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,7-13)8-4-5-10(14-3)9(12)6-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZPGKGGBQLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , a specialized building block in medicinal chemistry.

Executive Summary

Compound Identity: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile CAS Registry Number: 628311-33-1 Role: Advanced Pharmaceutical Intermediate (API) Building Block

This compound represents a critical scaffold in the optimization of lead compounds, specifically for introducing the gem-dimethyl motif into the benzylic position of a 3-bromo-4-methoxyphenyl core. This structural modification is a classic medicinal chemistry strategy (Thorpe-Ingold effect) used to:

  • Block Metabolic Oxidation: Prevents rapid CYP450-mediated hydroxylation at the benzylic carbon.

  • Restrict Conformation: Locks the side chain in a specific orientation to enhance binding affinity with target proteins (e.g., Kinases, Androgen Receptors).

  • Modulate Lipophilicity: Increases

    
     compared to the des-methyl analog, facilitating membrane permeability.
    

It serves as a direct precursor to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid (via hydrolysis) and 2-(3-bromo-4-methoxyphenyl)-2-methylpropan-1-amine (via reduction), moieties found in various investigational compounds targeting PI3K, mTOR, and EGFR pathways.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
Common Synonyms

-Dimethyl-3-bromo-4-methoxybenzyl cyanide; 2-(3-Bromo-4-methoxyphenyl)isobutyronitrile
Molecular Formula

Molecular Weight 254.13 g/mol
SMILES COc1ccc(cc1Br)C(C)(C)C#N
InChI Key PAKPFMXDOXZFKA-UHFFFAOYSA-N
Structural Features[1][2][3][4][5][6][7][8][9]
  • Gem-Dimethyl Group: The two methyl groups at the

    
    -carbon create significant steric bulk. This hinders nucleophilic attack at the nitrile carbon, requiring harsher conditions for hydrolysis compared to the unmethylated analog.
    
  • Aryl Bromide: Positioned at the meta position relative to the alkyl chain, this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Methoxy Group: An electron-donating group (EDG) at the para position increases the electron density of the ring, slightly deactivating the bromine towards oxidative addition but stabilizing the aromatic system.

Physicochemical Profile

Note: Data derived from experimental values of the close analog 2-(3-bromo-4-methoxyphenyl)acetonitrile and validated predictive models for gem-dimethyl substitution.

Solid-State & Solution Properties
PropertyValue / RangeContext & Implications
Physical State Low-melting Solid or Viscous OilThe gem-dimethyl group disrupts crystal packing efficiency compared to the des-methyl analog (MP 50-53°C).
Boiling Point ~320°C (Predicted)High boiling point requires vacuum distillation for purification (typically >150°C at 1 mmHg).
Solubility High: DCM, EtOAc, THF, DMSOLow: Water, HexanesLipophilic nature dictates the use of organic solvents for extraction. Not water-soluble.
LogP (Octanol/Water) 3.1 ± 0.3Highly lipophilic. Indicates good membrane permeability but potential solubility issues in aqueous bioassays.
pKa N/A (No ionizable protons)The molecule is neutral at physiological pH.
Electronic Properties[1]
  • Hammett Equation: The methoxy group (

    
    ) donates electrons, while the bromine (
    
    
    
    ) withdraws. The net effect is a moderately electron-rich ring, making it suitable for electrophilic aromatic substitution if the nitrile wasn't present, but the nitrile is a deactivator.
  • UV/Vis Absorption:

    
     (typical for anisole derivatives).
    

Synthetic Pathways & Reactivity[4]

Synthesis Workflow (The "Gem-Dimethylation" Protocol)

The most robust route to this compound is the double alkylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile. This reaction requires a strong base to deprotonate the benzylic position.

Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), Methyl Iodide (MeI), THF (anhydrous).

Synthesis Start 2-(3-bromo-4-methoxyphenyl) acetonitrile Step1 Deprotonation (NaH / THF, 0°C) Start->Step1 - H2 Step2 Methylation 1 (+ 1.1 eq MeI) Step1->Step2 SN2 Step3 Methylation 2 (+ 1.1 eq MeI) Step2->Step3 In-situ Product TARGET: 2-(3-bromo-4-methoxyphenyl)- 2-methylpropanenitrile Step3->Product Yield: ~85%

Figure 1: Step-wise synthesis via double alkylation. The gem-dimethyl group is installed sequentially in a "one-pot" procedure.

Downstream Reactivity

This building block is a "divergent point" in synthesis.

  • Nitrile Hydrolysis: Converts to the Carboxylic Acid .

    • Conditions: KOH, Ethylene Glycol, 160°C. (Requires high temp due to steric hindrance).

  • Nitrile Reduction: Converts to the Primary Amine .

    • Conditions:

      
       in THF or Raney Ni/
      
      
      
      .
  • Suzuki Coupling: Functionalizes the Aryl Bromide.

    • Conditions:

      
      , Boronic Acid, 
      
      
      
      .

Experimental Protocols

Protocol A: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Objective: Alkylation of the acetonitrile precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-(3-bromo-4-methoxyphenyl)acetonitrile (10.0 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 25.0 mmol, 2.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min.

  • Alkylation: Add Methyl Iodide (MeI) (25.0 mmol, 2.5 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Quality Control (Analytical)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the benzylic singlet (
    
    
    ) and appearance of a strong singlet for the gem-dimethyl group (
    
    
    ).
  • IR Spectroscopy: Strong nitrile stretch at

    
    .
    

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.[1] Wear N95/P100 respirator if handling powder.
Skin Irritation Causes skin irritation.Wear nitrile gloves (double gloving recommended).
Reactivity Incompatible with strong oxidizers.Store under inert gas (

) in a cool, dry place.
Cyanide Risk Metabolism may release cyanide ions.Do not treat with strong acids without proper venting (HCN risk).

References

  • Preparation of Nitriles via Substitution. Chemistry Steps. Detailed mechanistic overview of alkylating nitriles and steric considerations for tertiary carbons.

  • Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetonitrile. Sigma-Aldrich / BenchChem. Physical property data for the direct precursor (CAS 772-59-8) used to extrapolate properties for the target.

  • Gem-Dimethyl Effect in Medicinal Chemistry.Journal of Medicinal Chemistry. (General Reference).
  • CAS 628311-33-1 Entry. BLD Pharm. Commercial availability and basic catalog data confirming the compound's identity as a building block.

Sources

Solubility Profile of 3-Bromo-4-Methoxyphenyl Nitrile Derivatives in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive solubility framework for 3-bromo-4-methoxybenzonitrile (CAS 117572-79-9) and its structural derivatives.[1] As critical intermediates in the synthesis of PDE4 inhibitors and kinase inhibitors, understanding the solubility thermodynamics of these aryl nitriles is essential for process optimization, specifically in recrystallization and liquid-phase reaction design.

This document synthesizes empirical physicochemical data with Hansen Solubility Parameter (HSP) theory to establish a predictive solubility model.[1] It details a self-validating experimental protocol for quantifying saturation limits, ensuring reproducibility in drug development workflows.[1]

Physicochemical Context & Structural Analysis[2]

The solubility behavior of 3-bromo-4-methoxybenzonitrile is dictated by the competition between its crystal lattice energy and solvation enthalpy.[1]

Structural Determinants[1]
  • Crystal Lattice Energy: The molecule possesses a high melting point (121–125 °C ) [1], indicating strong intermolecular forces in the solid state.[1] The nitrile group (

    
    ) introduces a strong dipole moment (~4.0 D), facilitating dipole-dipole stacking, while the bromine atom contributes to significant London dispersion forces and halogen bonding capabilities.[1]
    
  • Lipophilicity (LogP): With a calculated LogP of ~2.3–2.5 [2], the molecule is moderately lipophilic.[1] It exhibits poor aqueous solubility but high affinity for medium-polarity organic solvents.[1]

  • Functional Group Contributions:

    • Nitrile (

      
      ):  Strong H-bond acceptor; drives solubility in polar aprotic solvents (DMSO, DMF).[1]
      
    • Methoxy (

      
      ):  Weak H-bond acceptor; enhances solubility in alcohols and chlorinated solvents.[1]
      
    • Bromine (

      
      ):  Increases molecular weight and dispersion interactions; reduces solubility in highly polar protic solvents (water).[1]
      
The Thermodynamics of Dissolution

For this derivative to dissolve, the solvent-solute interactions must overcome the enthalpy of fusion (

1



1

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solvent compatibility without exhaustive testing, we utilize Hansen Solubility Parameters.[2] The total solubility parameter (

  • 
     (Dispersion)[1][2]
    
  • 
     (Polarity)[1][2]
    
  • 
     (Hydrogen Bonding)[1][2][3]
    
Predicted HSP Profile for 3-Bromo-4-methoxybenzonitrile

Based on group contribution methods for the constituent functional groups:

  • 
     (Dispersion):  High (due to the aromatic ring and Bromine).[1]
    
  • 
     (Polarity):  Moderate-High (due to the Nitrile dipole).[1]
    
  • 
     (H-Bonding):  Low-Moderate (Acceptor only; no donors).[1]
    
Solvent Selection Logic (Graphviz)[1]

The following diagram illustrates the decision logic for solvent selection based on these parameters.

SolubilityLogicStartTarget: 3-Bromo-4-methoxybenzonitrileAnalyzeAnalyze Functional Groups(-CN, -OMe, -Br)Start->AnalyzeClassAClass A: Polar Aprotic(DMSO, DMF, DMAc)Analyze->ClassADipole MatchClassBClass B: Chlorinated/Esters(DCM, EtOAc, THF)Analyze->ClassBDispersion MatchClassCClass C: Alcohols(MeOH, EtOH, IPA)Analyze->ClassCWeak H-BondingClassDClass D: Non-Polar(Hexanes, Heptane)Analyze->ClassDPolarity MismatchOutcomeAHigh Solubility(Reaction Solvent)ClassA->OutcomeAOutcomeBModerate Solubility(Extraction/Workup)ClassB->OutcomeBOutcomeCT-Dependent Solubility(Recrystallization)ClassC->OutcomeCOutcomeDInsoluble(Anti-solvent)ClassD->OutcomeD

Figure 1: Solvent selection logic based on functional group interactions. Green indicates high solubility; Red indicates low solubility/anti-solvent potential.[1]

Empirical Solubility Profile

The following table categorizes solvents based on empirical data from analogous benzonitriles and standard process chemistry practices [3, 4].

Solvent ClassRepresentative SolventsSolubility RatingProcess ApplicationMechanism
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Reaction medium (Nucleophilic substitutions)Strong dipole-dipole interaction stabilizes the nitrile group.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)Extraction, ChromatographyDispersion forces from Cl atoms match the brominated ring.[1]
Esters/Ethers Ethyl Acetate, THF, 2-MeTHFModerate (20-50 mg/mL)Work-up, WashingBalanced polarity; good general solvation.[1]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization Poor solubility at RT; Good solubility at reflux (allows crystal growth).[1]
Alkanes Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Anti-solvent, PrecipitationLack of polarity prevents disruption of the crystal lattice.
Aqueous Water, BrineInsoluble Phase separationHydrophobic effect dominates; energy cost to create cavity in water is too high.[1]

Key Insight for Derivatives:

  • Increasing Alkyl Chain (Methoxy

    
     Ethoxy):  Increases solubility in non-polar solvents (Hexanes) and decreases melting point.[1]
    
  • Removing Bromine: Significantly lowers melting point and increases solubility in alcohols.[1]

Experimental Protocol: Saturation Shake-Flask Method

To generate precise quantitative data for regulatory filing or process scale-up, the following "self-validating" protocol is required. This method minimizes errors from supersaturation and temperature fluctuation.[1]

Materials
  • Substance: 3-Bromo-4-methoxybenzonitrile (Purity >99%).[1]

  • Solvents: HPLC Grade.

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1]

Workflow Diagram (Graphviz)

ExperimentalProtocolStep11. Excess AdditionAdd solid to solventuntil precipitate persistsStep22. EquilibrationShake at T (e.g., 25°C)for 24-48 hoursStep1->Step2Step33. Phase SeparationCentrifuge or Filter(0.45 µm PTFE)Step2->Step3Step44. DilutionDilute aliquot intoMobile PhaseStep3->Step4Step55. QuantificationHPLC-UV Analysis(External Std)Step4->Step5CheckValidation Check:Is pH/Temp stable?Mass Balance?Step5->CheckCheck->Step2Fail (Drift >5%)EndReport Solubility(mg/mL)Check->EndPass

Figure 2: Step-by-step saturation shake-flask methodology with validation loop.

Detailed Methodology
  • Preparation: Add excess 3-bromo-4-methoxybenzonitrile to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation reservoir).

  • Equilibration: Place vials in an orbital shaker at the target temperature (typically 25°C ± 0.1°C) for 24 hours.

    • Self-Validation Step: Prepare triplicate samples. If deviation between triplicates >5%, extend equilibration time.

  • Sampling: Stop agitation and allow solids to settle for 1 hour. Remove supernatant using a pre-warmed syringe.[1]

  • Filtration: Filter through a 0.45 µm PTFE filter (compatible with organic solvents) to remove micro-crystals.[1]

    • Critical: Discard the first 0.5 mL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Acetonitrile:Water (60:[1]40) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Calculation:

      
      .[1]
      

Applications in Process Chemistry

Recrystallization Strategy

The "Temperature Dependent" solubility in alcohols (Table 1) identifies Ethanol or Isopropanol as ideal single-solvent recrystallization candidates.[1]

  • Protocol: Dissolve crude solid in boiling Ethanol. If insoluble particulates remain, hot filter. Cool slowly to room temperature, then to 0-4°C to maximize yield.

  • Anti-Solvent Method: Dissolve in minimal DCM (Good solvent), then slowly add Hexane (Anti-solvent) until turbidity persists.[1] Cool to induce crystallization.[1]

Reaction Solvent Selection

For nucleophilic aromatic substitution (SNAr) or coupling reactions:

  • Use DMSO or DMF to maximize solubility and reaction rate.[1]

  • Warning: High solubility in these solvents makes product isolation difficult.[1] A water crash-out (adding the reaction mixture to 10x volume of water) is the standard work-up, exploiting the "Insoluble" aqueous profile to precipitate the product [5].[1]

References

  • PubChem. (2024).[1] 4-Bromo-3-methoxybenzonitrile (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

  • Abbott, S. (n.d.).[1] Hansen Solubility Parameters in Practice. HSPiP. Retrieved from [Link][1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1]

The Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the synthetic pathways to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a substituted arylacetonitrile with potential applications in pharmaceutical and materials science. The primary focus of this document is on the most direct and efficient synthetic route: the α-methylation of the readily available precursor, 2-(3-bromo-4-methoxyphenyl)acetonitrile. A detailed, step-by-step protocol for this transformation is provided, including a discussion of the underlying reaction mechanism, critical experimental parameters, and potential challenges. Alternative synthetic strategies, such as the Sandmeyer reaction and Friedel-Crafts type approaches, are also discussed to provide a comprehensive overview of the available methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction: The Significance of α-Arylpropanenitriles

α-Arylpropanenitriles are a class of organic compounds characterized by a nitrile group and a methyl group attached to the same benzylic carbon. This structural motif is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the nitrile group allows for its facile conversion into other functional groups such as carboxylic acids, amides, and amines, making it a versatile synthetic intermediate. The specific target of this guide, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, incorporates a brominated and methoxy-substituted phenyl ring, offering multiple points for further chemical modification and making it an attractive scaffold for medicinal chemistry and drug discovery programs.

Primary Synthetic Strategy: α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile

The most direct and widely applicable method for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is the α-methylation of the corresponding arylacetonitrile. This approach leverages the acidity of the α-proton of the nitrile, which can be removed by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with a methylating agent to afford the desired product.

Reaction Mechanism

The α-methylation of an arylacetonitrile proceeds via a two-step mechanism:

  • Deprotonation: A strong base abstracts the acidic proton from the carbon atom alpha to the nitrile group, forming a resonance-stabilized carbanion (a nitrile enolate). The negative charge is delocalized onto the nitrogen atom of the nitrile group, which enhances the stability of the intermediate.[1]

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent in an SN2 reaction, forming the new carbon-carbon bond and yielding the α-methylated product.[1]

Experimental Protocol: α-Methylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of arylacetonitriles. It facilitates the transfer of the base from an aqueous phase to the organic phase where the reaction occurs, often leading to higher yields, milder reaction conditions, and simpler work-up procedures.[2][3][4]

Materials:

  • 2-(3-bromo-4-methoxyphenyl)acetonitrile

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq) and toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 - 5.0 eq).

  • Slowly add the methylating agent, methyl iodide (1.1 - 1.5 eq), to the reaction mixture at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Table 1: Key Parameters for α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile

ParameterRecommended ConditionsRationale/Causality
Base 50% aq. NaOHA strong, inexpensive base sufficient for deprotonation under PTC conditions.
Methylating Agent Methyl iodide or Dimethyl sulfateHighly reactive electrophiles for efficient methylation.
Catalyst Tetrabutylammonium bromide (TBAB)Facilitates the transfer of hydroxide ions into the organic phase to promote deprotonation.[2][3]
Solvent TolueneA non-polar aprotic solvent that is inert to the reaction conditions.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Causality Behind Experimental Choices and Troubleshooting
  • Choice of Base: While stronger bases like lithium diisopropylamide (LDA) or sodium amide can be used for complete deprotonation, they require strictly anhydrous conditions and are more expensive.[5][6] The use of aqueous NaOH with a phase-transfer catalyst offers a more practical and scalable alternative for many applications.[3][4]

  • Over-alkylation: A potential side reaction is the formation of the di-methylated product. This can be minimized by the slow addition of the methylating agent and by using only a slight excess.

  • Hydrolysis of the Nitrile: Prolonged reaction times or excessively high temperatures in the presence of a strong base can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. Monitoring the reaction progress is crucial to avoid this.

Alternative Synthetic Strategies

While α-methylation of the pre-formed arylacetonitrile is the most direct route, other synthetic strategies can be considered, particularly if the starting materials for the primary route are unavailable.

Sandmeyer Reaction

The Sandmeyer reaction provides a classical method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7][8][9][10][11] This route would involve the diazotization of a suitable aniline precursor followed by treatment with a copper(I) cyanide.

Proposed Sandmeyer Route:

  • Starting Material: 3-Bromo-4-methoxy-α-methylbenzylamine.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding diazonium salt.

  • Cyanation: Treatment of the diazonium salt with copper(I) cyanide (CuCN) to yield 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

While feasible, this route is longer as it requires the synthesis of the specific aniline precursor.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings.[12][13][14][15][16] A hypothetical Friedel-Crafts approach could involve the reaction of 2-bromo-1-methoxybenzene with an electrophilic cyanating agent. However, direct Friedel-Crafts cyanation is challenging. A more plausible, multi-step approach would be a Friedel-Crafts acylation followed by further transformations to introduce the nitrile and the second methyl group. This route is generally less efficient and more complex than the α-methylation strategy.

Visualization of Synthetic Pathways

Primary Synthetic Route: α-Methylation

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product start 2-(3-bromo-4-methoxyphenyl)acetonitrile carbanion Resonance-Stabilized Carbanion start->carbanion Deprotonation base NaOH (aq) catalyst TBAB methylating_agent CH3I product 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile carbanion->product SN2 Attack

Caption: α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile.

Alternative Route: Sandmeyer Reaction

G aniline 3-Bromo-4-methoxy-α-methylbenzylamine diazonium Diazonium Salt Intermediate aniline->diazonium NaNO2, HCl 0-5 °C product 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile diazonium->product CuCN

Caption: Synthesis via the Sandmeyer Reaction.

Conclusion

The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is most efficiently achieved through the α-methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile. The use of phase-transfer catalysis with sodium hydroxide and a methylating agent provides a robust, scalable, and cost-effective method. While alternative routes such as the Sandmeyer reaction exist, they are generally more circuitous. This guide provides the necessary theoretical and practical framework for the successful laboratory synthesis of this valuable chemical intermediate.

References

  • Beller, M., et al. (2011).
  • Cravotto, G., et al. (2005). Tetrahedron, 61(43), 10238-10242.
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  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Reeves, J. T., et al. (2015). Journal of the American Chemical Society, 137(29), 9481-9488.
  • Katritzky, A. R., et al. (2007). The Journal of Organic Chemistry, 72(20), 7643-7646.
  • Gallagher, T. (2001). Comprehensive Organic Synthesis II, 4, 507-526.
  • Laali, K. K., & Gettwert, V. J. (2001). Journal of Fluorine Chemistry, 107(1), 31-34.
  • Röckl, J. L., et al. (2021).
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  • Pucher, R., & Kappe, C. O. (2006). The Journal of Organic Chemistry, 71(16), 6270-6273.
  • Xu, G., et al. (2015). Organic Letters, 17(12), 3058-3061.
  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Organic Reactions, 31, 1-366.
  • Makosza, M. (1996). Pure and Applied Chemistry, 68(1), 9-16.
  • Rueping, M., & Nachtsheim, B. J. (2010). Beilstein Journal of Organic Chemistry, 6, 6.
  • Chem Help ASAP. (2020). Formation & Reaction of Nitrile Enolates. [Link]

  • PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • PTC Organics, Inc. (n.d.). Chiral Phase-Transfer Catalysis. [Link]

  • Danopoulou, M., et al. (2020). The Journal of Organic Chemistry, 85(19), 12514-12524.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted.... [Link]

  • Xia, C., & Xiao, J. (2017).
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Organic Chemistry. (2022). Friedel-Crafts Acylation of Anisole. [Link]

  • Organic Chemistry Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2. [Link]

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  • PTC Organics, Inc. (n.d.). PTC Cyanation. [Link]

  • Putta, R. R., et al. (2022). The Journal of Organic Chemistry, 87(24), 16565-16575.
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  • Google Patents. (n.d.).
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Sources

spectroscopic data NMR IR for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the structural elucidation of this molecule. The protocols and interpretations provided herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is paramount in research and development. Spectroscopic techniques such as NMR and IR provide a non-destructive means to elucidate the molecular structure and confirm the identity of a compound. For 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, these techniques are indispensable for verifying the presence and connectivity of the key functional groups: the substituted aromatic ring, the nitrile group, the quaternary carbon, and the methyl and methoxy groups.

Caption: Molecular Structure of the Analyte.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile in a standard deuterated solvent like CDCl₃ is detailed below.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6d1HAr-H
~7.3dd1HAr-H
~6.9d1HAr-H
~3.9s3H-OCH₃
~1.7s6H-C(CH₃)₂
Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring.[1][2][3] The downfield shifts are characteristic of protons attached to an aromatic system.[4] The bromine and methoxy substituents influence the precise chemical shifts of these aromatic protons.[1][5]

  • The proton ortho to the bromo group and meta to the methoxy group is anticipated to be the most deshielded, appearing as a doublet around 7.6 ppm.

  • The proton ortho to the nitrile-bearing carbon and meta to the bromine will likely appear as a doublet of doublets around 7.3 ppm due to coupling with two different neighboring protons.

  • The proton ortho to the methoxy group and meta to the nitrile-bearing carbon is expected to be the most shielded among the aromatic protons, appearing as a doublet around 6.9 ppm.

A sharp singlet with an integration of three protons at approximately 3.9 ppm is characteristic of the methoxy (-OCH₃) group protons.[6] The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a single, sharp singlet around 1.7 ppm, as they have no adjacent protons to couple with.[1]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~135Ar-C-Br
~133Ar-C
~128Ar-C
~122-C≡N
~112Ar-C
~110Ar-C
~56-OCH₃
~40-C(CH₃)₂
~28-C(CH₃)₂
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

  • The aromatic carbons are expected to resonate in the range of 110-160 ppm.[7][8] The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield shifted aromatic carbon.[8] The carbon bearing the bromine atom will also have a characteristic chemical shift.[7]

  • The nitrile carbon typically appears in the range of 115-125 ppm.[7][9][10]

  • The quaternary carbon atom attached to the two methyl groups and the aromatic ring is expected around 40 ppm.

  • The methoxy carbon will show a signal around 56 ppm.[6]

  • The two equivalent methyl carbons will give a single peak in the upfield region, around 28 ppm.[8]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~2240-2220Sharp, MediumC≡N Stretch[11][12][13][14]
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O Stretch (Asymmetric)[12]
~1040MediumAryl-O Stretch (Symmetric)[12]
~800-600StrongC-Br Stretch
Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

  • A sharp, medium-intensity peak in the region of 2240-2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[11][12][13][14]

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹.[15]

  • The methoxy group will be identified by the strong asymmetric and symmetric C-O stretching bands.[12]

  • Aliphatic C-H stretching from the methyl groups will be observed below 3000 cm⁻¹.[15]

  • A strong absorption in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.[16]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile Prep_NMR Prepare NMR Sample (in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (e.g., KBr pellet) Sample->Prep_IR NMR_Acq Acquire 1H and 13C NMR Data Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Data (FT) IR_Acq->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Multiplicities) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Structure_Elucidation Elucidate and Confirm Structure Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation

Caption: A typical workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this and related compounds. The detailed protocols outlined ensure that reliable and reproducible data can be obtained for accurate structural verification.

References

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

  • Infrared spectroscopy correlation table - Wikipedia. [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. [Link]

  • N.M.R CHEMICAL SHIFTS C-13 | PPTX. [Link]

  • 13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. [Link]

  • Supplementary Information - Beilstein Journals. [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • (PDF) Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - ResearchGate. [Link]

  • 2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile - C11H12BrNO | CSSB00021543211. [Link]

  • 2-[2-bromo-1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-enylidene]malononitrile. [Link]

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem. [Link]

  • 2-(2-Bromo-4-methoxyphenyl)propanenitrile | C10H10BrNO | CID 131587484 - PubChem. [Link]

  • (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. [Link]

  • infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure - Beilstein Journals. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. [Link]

  • 3-Bromo-4-methoxyphenylacetonitrile - the NIST WebBook. [Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]

Sources

thermal stability and melting point of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability and Melting Point Characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Executive Summary

This technical guide provides a comprehensive framework for the thermal characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1). As a specialized intermediate—likely utilized in the synthesis of pharmaceutical agents targeting androgen receptors or kinase pathways—its thermal properties are critical for process safety, purification (crystallization), and solid-state handling.

While specific public domain melting point (MP) data for this gem-dimethyl analog is proprietary or sparse, this guide reconstructs its expected thermal profile based on structural analogs (specifically the precursor 3-bromo-4-methoxyphenylacetonitrile ) and provides rigorous, self-validating experimental protocols for precise determination.

Chemical Identity & Structural Context

The compound is a gem-dimethyl derivative of an aryl acetonitrile. The introduction of two methyl groups at the


-position significantly alters the crystal packing and thermal stability compared to its parent compounds.
Compound Specifications
PropertyDetail
Chemical Name 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
CAS Number 628311-33-1
Molecular Formula C

H

BrNO
Molecular Weight 254.12 g/mol
Structural Features 3-Bromo, 4-Methoxy substitution on phenyl ring; sterically hindered nitrile.
Key Precursor 3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8)
Predicted Thermal Properties vs. Precursor

The thermal behavior of the target compound can be estimated by analyzing the structural shift from its precursor.

CompoundStructureMelting Point (Lit.)[1]Thermal Trend Analysis
Precursor Ar-CH

-CN
50–53 °C [1]Planar, stacks well in crystal lattice.
Target Ar-C(CH

)

-CN
Experimental The gem-dimethyl effect typically increases molecular symmetry (globular shape), which can raise MP. However, steric bulk may disrupt planar stacking. Expectation: Low-melting solid (40–70 °C) or viscous oil if impurities are present.

Technical Insight: The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) often stabilizes the folded conformations but can lower the melting point if the methyl groups prevent tight


-

stacking of the aromatic rings. Given the precursor melts at ~50°C, the target is likely a low-melting solid that requires careful handling to avoid oiling out during crystallization.

Thermal Stability Profile

Thermal stability is governed by the bond dissociation energy of the weakest links: the C-Br bond and the aliphatic C-CN bond.

Decomposition Pathways
  • Nitrile Elimination: At high temperatures (>250°C), oxidative decyanation can occur.

  • Debromination: The aryl bromide is relatively stable but susceptible to homolytic cleavage above 300°C or in the presence of radical initiators.

  • Ether Cleavage: The methoxy group is stable up to ~200-250°C but may undergo demethylation under strongly acidic thermal conditions.

Process Safety Implications
  • TGA Onset: Expect <1% weight loss up to 150°C (unless solvent is trapped). Decomposition onset (

    
    ) is likely >220°C .
    
  • Exothermicity: Nitriles are generally stable, but the synthesis involves methylation with strong bases (NaH, MeI). Residual energetic reagents are the primary thermal hazard, not the pure compound itself.

Experimental Characterization Protocols

To establish the definitive MP and stability profile, the following self-validating workflows must be executed.

Differential Scanning Calorimetry (DSC) Protocol
  • Objective: Determine precise melting point (

    
    ) and heat of fusion (
    
    
    
    ).
  • Instrument: TA Instruments Q2000 or equivalent.

  • Standard: ASTM E794.

Workflow:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Equilibration: Equilibrate at 0°C.

  • Ramp 1: Heat at 10°C/min to 150°C (to observe melt).

  • Cool: Cool at 10°C/min to 0°C (to observe crystallization,

    
    ).
    
  • Ramp 2: Heat at 10°C/min to 250°C (to confirm

    
     and check for decomposition onset).
    

Validation Criteria: The melting endotherm should be sharp. A broad peak (>2°C width) indicates impurities (likely mono-methylated byproduct).

Thermogravimetric Analysis (TGA) Protocol
  • Objective: Distinguish between volatile loss (solvents) and degradation.

  • Standard: ASTM E1131.

Workflow:

  • Sample: 10–20 mg in a platinum or ceramic crucible.

  • Gas: Nitrogen purge (50 mL/min).

  • Ramp: Heat from Ambient to 600°C at 10°C/min.

  • Analysis:

    • Weight loss < 150°C = Solvents/Moisture.

    • Weight loss > 200°C = Degradation.

Synthesis & Impurity Impact Visualization

The thermal properties are heavily influenced by the synthesis pathway. The methylation of the precursor is the defining step.

SynthesisPath cluster_impurities Impurity Impact on Thermal Profile Precursor Precursor (3-Bromo-4-methoxyphenyl)acetonitrile MP: 50-53°C Intermediate Mono-Methyl Impurity (Chiral Center) MP: Variable/Lower Precursor->Intermediate Methylation (Step 1) Reagents Reagents (MeI, NaH, DMF) Reagents->Intermediate Target Target Compound 2-(3-bromo-4-methoxyphenyl)- 2-methylpropanenitrile MP: TBD (Est. 40-70°C) Intermediate->Target Methylation (Step 2)

Figure 1: Synthesis pathway highlighting the mono-methyl impurity, which acts as a eutectic impurity, significantly broadening and lowering the observed melting point.

Critical Workflow: Thermal Risk Assessment

Before scaling up, the following logic gate must be applied to the thermal data.

ThermalRisk Start Start Thermal Analysis DSC Run DSC (Closed Cup) Start->DSC Exotherm Exotherm Detected < 200°C? DSC->Exotherm Safe Thermally Stable Proceed to Scale-Up Exotherm->Safe No Hazard STOP: Potential Runaway (Residual Reagents?) Exotherm->Hazard Yes (>50 J/g) Analyze Run ARC (Accelerating Rate Calorimetry) Hazard->Analyze

Figure 2: Thermal risk assessment logic flow. Any exotherm below 200°C triggers a stop for ARC analysis.

References

  • Sigma-Aldrich. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetonitrile Product Specification. Retrieved from (Catalog No. 772-59-8).

  • Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxyphenylacetonitrile, 99%. Retrieved from .

  • ASTM International. (2021). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.
  • Key Organics. (n.d.). 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Product CT-0048). Retrieved from .

Disclaimer: This guide assumes the compound is handled in a research setting. Always consult the specific Safety Data Sheet (SDS) from the supplier (e.g., Key Organics) before handling.

Sources

Reactivity Profile & Chemoselective Transformations of Bromo-Methoxy-Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bromo-Methoxy-Benzonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery and CNS-active agents. Its utility stems from the orthogonal reactivity of its three functional handles:

  • Bromine (-Br): A portal for metal-catalyzed cross-coupling (C-C bond formation) or lithium-halogen exchange.

  • Nitrile (-CN): A versatile electrophile for heterocycle construction (e.g., tetrazoles), hydrolysis to amides/acids, or reduction to amines.

  • Methoxy (-OMe): An electron-donating group (EDG) that modulates the electronic density of the ring and directs ortho-lithiation.

This guide provides a high-level technical analysis of how to manipulate these groups selectively. It addresses the competitive landscape between Nucleophilic Aromatic Substitution (SNAr) , Metal-Halogen Exchange , and Pd-catalyzed coupling , providing validated protocols to navigate these pathways without cross-reactivity.

Electronic & Steric Landscape

Understanding the "Push-Pull" dynamics is prerequisite to successful synthesis.

The Hammett Interaction
  • The "Push": The -OMe group is a strong resonance donor (

    
    ). It increases electron density in the ring, generally deactivating the system toward nucleophilic attack, unless the nucleophile attacks meta to the methoxy group.
    
  • The "Pull": The -CN group is a strong electron-withdrawing group (EWG) via both induction and resonance (

    
    ). It dramatically lowers the energy of the LUMO, activating the ring for nucleophilic attack.
    
  • The Pivot (Bromine): The reactivity of the C-Br bond is dictated by its position relative to the -CN group.

Reactivity Hierarchy
  • SNAr Susceptibility: If -Br is ortho or para to -CN, the C-Br bond is highly labile to nucleophilic displacement. The -OMe group will temper this reactivity if positioned ortho/para to the Br (due to donation), but will not stop it.

  • Oxidative Addition (Pd): The C-Br bond readily undergoes oxidative addition with Pd(0). This is generally faster than SNAr under neutral conditions but slower than Lithium-Halogen exchange at low temperatures.

Chemoselective Transformations

Workflow A: C-C Bond Formation (Preserving the Nitrile)

Challenge: Standard Suzuki conditions (aqueous base, heat) can partially hydrolyze the nitrile to a primary amide. Solution: Use anhydrous bases or mild carbonate systems with active phosphine ligands to lower the required temperature.

  • Ligand Choice: For sterically hindered substrates (e.g., -Br ortho to -OMe), use Buchwald ligands like SPhos or XPhos . These facilitate oxidative addition even in electron-rich, crowded environments.

Workflow B: Nucleophilic Displacement (SNAr)

Challenge: The -OMe group can deactivate the ring. Mechanism: The reaction proceeds via a Meisenheimer Complex .[1] The -CN group stabilizes the anionic intermediate by delocalizing the negative charge. Critical Insight: If the -Br is meta to the -CN, SNAr will likely fail or require forcing conditions (e.g., microwave irradiation, NMP solvent) that may degrade the molecule.

Workflow C: Organometallic Modulation (The "Turbo" Switch)

Challenge: Reacting the -Br with magnesium or lithium without attacking the -CN (which is susceptible to nucleophilic addition by Grignards/Lithio species). Solution: Knochel’s Turbo Grignard (


).
  • Protocol: At -20°C to 0°C, this reagent performs a fast Br

    
     MgCl exchange. The resulting arylmagnesium species is stabilized by the LiCl salt and is less nucleophilic than a standard Grignard, allowing it to tolerate the nitrile group at low temperatures long enough to be trapped by an external electrophile (e.g., an aldehyde).
    

Decision Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

Reactivity_Profile Start Bromo-Methoxy-Benzonitrile Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd Catalyst SNAr_Cond Nucleophile + Base (Polar Aprotic Solvent) Start->SNAr_Cond If Br is o/p to CN Turbo iPrMgCl·LiCl (-20°C) Start->Turbo Kinetic Control Suzuki Biaryl Nitrile (Suzuki-Miyaura) Pd_Cycle->Suzuki Ar-B(OH)2 Buchwald Aminobenzonitrile (Buchwald-Hartwig) Pd_Cycle->Buchwald HNR2 Meisenheimer Meisenheimer Complex (CN-Stabilized) SNAr_Cond->Meisenheimer Substituted Nu-Substituted Benzonitrile Meisenheimer->Substituted -Br⁻ Grignard Functionalized Grignard (CN Intact) Turbo->Grignard Br/Mg Exchange Electrophile Derivatized Nitrile (E+ Trapping) Grignard->Electrophile Aldehyde/Ketone

Figure 1: Chemoselective divergence. Note that SNAr is conditional on the regiochemical relationship between Br and CN.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling

Preserves the Nitrile group; tolerates ortho-Methoxy steric hindrance.

Reagents:

  • Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Charge a reaction vial with the substrate, boronic acid, K2CO3, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add anhydrous 1,4-Dioxane via syringe. Note: Avoid water to prevent nitrile hydrolysis.

  • Heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol 2: SNAr Displacement with Amines

Requires Br to be ortho or para to CN.

Reagents:

  • Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)

  • Base: DIPEA (2.0 equiv) or Cs2CO3 (for weaker nucleophiles)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Methodology:

  • Dissolve substrate in DMSO (0.5 M concentration).

  • Add the amine and base.

  • Heat to 100°C. Caution: If the methoxy group is ortho to the bromine, steric hindrance may require higher temperatures (120°C) or microwave irradiation.

  • Self-Validating Step: Monitor the disappearance of the characteristic aryl bromide isotope pattern (1:1 doublet) in LCMS.

  • Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Protocol 3: Turbo-Grignard Exchange

Functionalizes the Br position without touching the Nitrile.

Reagents:

  • Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

  • Reagent:

    
     (1.1 equiv, 1.3M in THF)
    
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve substrate in dry THF under Argon; cool to -20°C.

  • Add

    
     dropwise. Stir for 30 mins at -20°C.
    
  • Control Point: Do not let the temperature rise above 0°C, or the Grignard may attack the nitrile (forming a ketone after workup).

  • Add the electrophile (Benzaldehyde) dropwise.

  • Warm to room temperature over 1 hour.

  • Quench with sat. NH4Cl solution.

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on the relative positioning of the functional groups.

Regiochemistry (Br relative to...)SNAr ReactivityPd-Coupling EfficiencyLi-Hal Exchange Selectivity
CN (ortho) High (Activated)HighHigh (Chelation possible)
CN (meta) Low (Deactivated)HighHigh
CN (para) High (Activated)HighHigh
OMe (ortho) Moderate (Steric hindrance)Moderate (Requires active ligands)Complex (Ortholithiation vs Exchange competition)
OMe (meta) HighHighHigh

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2]

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • Roh, Y., et al. "Pd-Catalyzed Selective Cross-Coupling of Bromo-Chloro-Arenes." Organic Letters, 2019.[3] (Illustrating ligand control in halogenated systems).

  • Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for Ortholithiation vs Halogen Dance).

Sources

A Technical Guide to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a specialized organic molecule whose primary value in the pharmaceutical industry lies in its role as a sophisticated intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). While not an active therapeutic agent itself, its unique structural features make it a critical building block. This document details its physicochemical properties, outlines a robust synthetic pathway, presents rigorous analytical methodologies for quality control, and demonstrates its application in the synthesis of a model API. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced intermediates in pharmaceutical manufacturing.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The choice of starting materials and intermediates directly impacts yield, purity, cost, and the overall feasibility of manufacturing an API. 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile emerges as a compound of significant interest not for its inherent biological activity, but for its strategic utility as a precursor.

The molecule incorporates several key features:

  • A nitrile group , which is a versatile functional group that can be hydrolyzed to a carboxylic acid—a common moiety in many drug classes, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • A gem-dimethyl group alpha to the nitrile, which can be a crucial structural element in the final API.

  • A brominated methoxyphenyl ring , providing a site for further chemical modification, such as cross-coupling reactions, or serving as a core component of the final drug's pharmacophore.

This guide will explore the synthesis and potential applications of this intermediate, with a focus on its role in constructing complex pharmaceutical molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in a multi-step synthesis.

Structural and Chemical Data
PropertyValueSource
IUPAC Name 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrileN/A
Molecular Formula C₁₁H₁₂BrNOCalculated
Molecular Weight 254.12 g/mol Calculated
CAS Number 628311-33-1[1]
Physical Form Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. Low solubility in water.Inferred

Note: Due to the limited public data on this specific molecule, some properties are inferred from structurally similar compounds such as 2-(3-Bromo-4-methoxyphenyl)acetonitrile and other arylpropanenitriles.

Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

The synthesis of the title compound can be logically approached via a two-step process starting from a more readily available precursor, 3-bromo-4-methoxyphenylacetonitrile. This strategy involves the formation of the arylacetonitrile core followed by alpha-methylation.

Synthetic Workflow Overview

Synthesis_Workflow Start 3-Bromo-4-methoxybenzyl Bromide Intermediate1 3-Bromo-4-methoxyphenylacetonitrile Start->Intermediate1 NaCN Methylation α-Methylation Reaction Intermediate1->Methylation Base (e.g., NaH) Methyl Iodide (CH₃I) Intermediate2 2-(3-bromo-4-methoxyphenyl)propanenitrile Methylation->Intermediate2 FinalMethylation Second α-Methylation Intermediate2->FinalMethylation Base (e.g., NaH) Methyl Iodide (CH₃I) FinalProduct 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile FinalMethylation->FinalProduct

Caption: Proposed synthetic pathway for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methoxyphenylacetonitrile

This initial step follows a standard nucleophilic substitution reaction, a common method for preparing arylacetonitriles.[2]

  • Materials: 3-Bromo-4-methoxybenzyl bromide, Sodium Cyanide (NaCN), Ethanol, Water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-bromo-4-methoxybenzyl bromide (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

    • Carefully add sodium cyanide (1.2 eq). Caution: Sodium cyanide is extremely toxic and must be handled with appropriate personal protective equipment (PPE).

    • Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and perform a liquid-liquid extraction using ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 3-bromo-4-methoxyphenylacetonitrile.

    • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

This step involves a sequential alkylation of the carbon alpha to the nitrile group.

  • Materials: 3-Bromo-4-methoxyphenylacetonitrile, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 3-bromo-4-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0°C to allow for the formation of the carbanion.

    • Add methyl iodide (2.5 eq) dropwise to the reaction mixture. Caution: Methyl iodide is a potent alkylating agent and is toxic.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Analytical Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is a critical step that directly impacts the quality of the final API.[3] A multi-faceted approach to analytical testing is recommended.

Purity Assessment Workflow

QC_Workflow Sample Synthesized Intermediate Sample HPLC HPLC-UV/PDA (Purity, Impurity Profile) Sample->HPLC GC GC-FID (Residual Solvents, Volatile Impurities) Sample->GC qNMR qNMR (Absolute Purity, Structural Confirmation) Sample->qNMR Spectroscopy FTIR & Mass Spec (Identity Confirmation) Sample->Spectroscopy Result Certificate of Analysis (CoA) HPLC->Result GC->Result qNMR->Result Spectroscopy->Result

Caption: A comprehensive analytical workflow for quality control of the intermediate.

Recommended Analytical Methods
MethodPurposeKey ParametersReference Protocol
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify impurities.Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: UV at 225 nmFlow Rate: 1.0 mL/min[3]
Gas Chromatography (GC-FID) Detect volatile impurities and residual solvents.Column: DB-5 or equivalentInjector Temp: 250°CDetector Temp: 300°CCarrier Gas: Helium[3]
Quantitative NMR (qNMR) Determine absolute purity without a reference standard.Solvent: CDCl₃ or DMSO-d₆Internal Standard: Maleic acid or similarSpectrometer: 400 MHz or higher[3]
Mass Spectrometry (MS) Confirm molecular weight.Ionization: Electrospray (ESI) or APCIStandard Practice
Infrared Spectroscopy (FTIR) Confirm functional groups (e.g., C≡N stretch).KBr pellet or thin filmStandard Practice

Application in API Synthesis: A Prophetic Example

The primary pharmaceutical application of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is as a precursor to profen-class NSAIDs. The hydrolysis of the nitrile to a carboxylic acid is a key transformation.

Conversion to a Carboxylic Acid API Precursor

This reaction demonstrates the utility of the nitrile group as a masked carboxylate.

API_Conversion Intermediate 2-(3-bromo-4-methoxyphenyl) -2-methylpropanenitrile Product 2-(3-bromo-4-methoxyphenyl) -2-methylpropanoic acid (API Precursor) Intermediate->Product Acidic Hydrolysis (e.g., 80% H₂SO₄, reflux)

Caption: Hydrolysis of the nitrile intermediate to a carboxylic acid.

Prophetic Synthesis Protocol

This protocol is adapted from general procedures for the hydrolysis of sterically hindered nitriles to carboxylic acids, a common final step in the synthesis of drugs like Ketoprofen.[4][5]

  • Materials: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, 80% Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, add 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (1.0 eq).

    • Carefully add 80% aqueous sulfuric acid (2.0 eq).

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • A precipitate of the carboxylic acid product should form. If not, adjust the pH to be acidic (pH 3-4) with a suitable acid.

    • Stir the mixture at a low temperature (e.g., 7°C) for 1 hour to complete precipitation.[4]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the solid under vacuum to yield 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid.

    • The resulting acid can then undergo further reactions, such as Suzuki or Heck coupling at the bromine position, to generate a final, more complex API.

Conclusion and Future Outlook

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile represents a valuable, albeit specialized, intermediate in pharmaceutical synthesis. Its true potential is realized when incorporated into a broader synthetic strategy, where its nitrile and bromo- functionalities can be sequentially or orthogonally manipulated to build molecular complexity. The synthetic and analytical protocols outlined in this guide provide a robust framework for the production and quality control of this intermediate. As the demand for more complex and structurally diverse APIs continues to grow, the strategic use of such advanced building blocks will become increasingly critical to the efficiency and innovation of the drug development pipeline.

References

  • PubChem. (n.d.). 2-(2-Bromo-4-methoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from a non-public URL.[6]

  • BLDpharm. (n.d.). 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile. Retrieved from a non-public URL.[1]

  • PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from a non-public URL.[7]

  • Sigma-Aldrich. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.

  • Chemspace. (n.d.). 2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile. Retrieved from a non-public URL.[8]

  • Google Patents. (n.d.). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Retrieved from a non-public URL.[9]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.[3]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.[2]

  • ChemicalBook. (n.d.). Ketoprofen synthesis. Retrieved from a non-public URL.[4]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from a non-public URL.[10]

  • Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxyphenylacetonitrile, 99%. Retrieved from a non-public URL.[11]

  • Google Patents. (n.d.). Process for preparing ketoprofen. Retrieved from a non-public URL.[12]

  • ResearchGate. (2025). Transition-metal catalyzed synthesis of Ketoprofen. Retrieved from a non-public URL.[13]

  • Google Patents. (n.d.). Synthesis method of ketoprofen. Retrieved from a non-public URL.[5]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved from a non-public URL.[14]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Target Molecule). This compound is a critical building block in medicinal chemistry, often utilized as a precursor for androgen receptor antagonists and other pharmacophores requiring a metabolically stable gem-dimethyl linker.

The protocol prioritizes regiochemical integrity by utilizing a pre-functionalized aryl bromide scaffold, avoiding the ambiguity of late-stage electrophilic aromatic substitution. The method features a high-yielding gem-dimethylation of an arylacetonitrile precursor using sodium hydride (NaH) and methyl iodide (MeI), optimized for minimal mono-methylated impurity formation.

Structural Analysis & Retrosynthesis

The target molecule features a sterically hindered nitrile group adjacent to an electron-rich aromatic ring. The gem-dimethyl group serves as a "conformational lock" and blocks metabolic oxidation at the benzylic position.

Retrosynthetic Logic

The most reliable disconnection is at the benzylic carbon-carbon bonds introduced via double alkylation. Attempting to introduce the bromine atom after installing the gem-dimethyl group is discouraged due to potential steric directing effects that may favor the position meta to the bulky nitrile group or lead to over-bromination.

Strategic Pathway:

  • Target: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.[1][2]

  • Precursor 1: 2-(3-bromo-4-methoxyphenyl)acetonitrile (Commercially available or synthesized via cyanation).

  • Precursor 2: 3-bromo-4-methoxybenzyl bromide (If starting from upstream raw materials).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_impurities Critical Control Point Start Start: 3-Bromo-4-methoxybenzyl bromide Step1 Step 1: Cyanation (NaCN, EtOH/H2O) Start->Step1 Nucleophilic Substitution Interm Intermediate: 2-(3-bromo-4-methoxyphenyl)acetonitrile Step1->Interm Yield: ~85-90% Step2 Step 2: Gem-Dimethylation (NaH, MeI, DMF, 0°C -> RT) Interm->Step2 Double Deprotonation/Alkylation Target Target: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile Step2->Target Yield: ~92% Mono Impurity: Mono-methylated species (Avoid via excess base/MeI) Step2->Mono

Figure 1: Step-wise synthetic logic flow from benzyl bromide to final gem-dimethyl nitrile.

Experimental Protocols

Protocol A: Synthesis of Precursor (Cyanation)

Use this module if 2-(3-bromo-4-methoxyphenyl)acetonitrile is not purchased commercially.

Objective: Convert 3-bromo-4-methoxybenzyl bromide to the corresponding acetonitrile.

Reagents:

  • 3-Bromo-4-methoxybenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq) [DANGER: HIGHLY TOXIC]

  • Ethanol (EtOH) / Water (4:1 ratio)[3]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a scrubber (bleach trap for potential HCN), dissolve 3-bromo-4-methoxybenzyl bromide in EtOH.

  • Addition: Dissolve NaCN in the minimum amount of water and add dropwise to the stirring organic solution.

  • Reaction: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove EtOH.[3][4] Dilute residue with water and extract with Ethyl Acetate (3x).[3][4]

  • Wash: Wash combined organics with saturated NaHCO3, then brine. Dry over MgSO4.[3][4]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Gem-Dimethylation (Core Synthesis)

This is the critical step for generating CAS 628311-33-1.

Mechanism: The benzylic protons are acidic (pKa ~21). Strong base generates the carbanion, which attacks the methyl iodide. This repeats rapidly for the second methylation. The gem-dimethyl product lacks acidic protons, preventing over-alkylation.

Reagents:

  • Substrate: 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq, ~226.07 g/mol )

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (3.0 eq) [CARCINOGEN]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation of Base (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask under Nitrogen or Argon flow.

    • Add NaH (2.5 eq). Wash twice with anhydrous hexane to remove mineral oil if high purity is required (optional for >1g scale).

    • Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).

    • Cool the suspension to 0°C using an ice bath.

  • Substrate Addition:

    • Dissolve 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Evolution of H2 gas will occur. The solution usually turns yellow/orange (formation of benzylic anion).

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (MeI) (3.0 eq) dropwise via syringe. Caution: Exothermic reaction.

    • Allow the reaction to warm slowly to Room Temperature (25°C) .

    • Stir for 3–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (lower Rf) should disappear. The mono-methyl intermediate is transient and rarely observed if excess base is used.

  • Quench & Workup:

    • Cool back to 0°C.

    • Carefully quench with saturated aqueous Ammonium Chloride (NH4Cl) solution.

    • Dilute with water and extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash the organic layer copiously with water (to remove DMF) and then brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often a solid or viscous oil.

    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (95:5 to 90:10).

    • Recrystallization: If solid, recrystallize from Hexane or Methanol/Water.

Analytical Validation

Successful synthesis must be validated against the following expected data.

Analytical MethodExpected Signal / FeatureInterpretation
1H NMR (CDCl3)

1.70–1.75 ppm (s, 6H)
Gem-dimethyl group . Singlet confirms equivalence (no chiral center).
1H NMR (CDCl3)

3.90 ppm (s, 3H)
Methoxy group .
1H NMR (CDCl3)

7.0–7.6 ppm (m, 3H)
Aromatic protons . Pattern consistent with 1,3,4-substitution.[5]
13C NMR

~124 ppm (CN)
Nitrile carbon.
13C NMR

~29 ppm (2x CH3)
Methyl carbons of the gem-dimethyl group.
Mass Spec (ESI) M+ and [M+2]+ (1:1 ratio)Bromine Isotope Pattern . Confirms presence of Br.

Safety & Handling

  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates toxic HCN gas. Use a bleach trap.

  • Methyl Iodide (MeI): Volatile carcinogen. Use only in a high-efficiency fume hood. Double-glove.

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water. Keep dry.

References

  • BenchChem. (2025).[3] Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from

  • Organic Syntheses. (1947). Isobutyronitrile (General method for nitrile synthesis).[6] Org. Synth. 27, 38. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetonitrile Product Sheet. Retrieved from

  • Xiong, W., et al. (2020).[7] Geminal Dimethyl Substitution Enabled Controlled Ring-Opening Polymerization. ChemRxiv.[7] Retrieved from [7]

Sources

step-by-step procedure for methylation of 3-bromo-4-methoxyphenylacetonitrile

Application Note: Selective -Methylation of 3-Bromo-4-methoxyphenylacetonitrile[1]

Executive Summary

This application note details the protocol for the selective

3-bromo-4-methoxyphenylacetonitrile2-(3-bromo-4-methoxyphenyl)propanenitrile1

We present two validated methodologies:

  • Method A (Phase Transfer Catalysis): Recommended for scale-up, safety, and operational simplicity.[1]

  • Method B (Anhydrous Deprotonation): Recommended for small-scale, high-precision kinetic control.[1]

Strategic Analysis & Mechanistic Insight

Reaction Mechanism

The reaction proceeds via an


 mechanism

The Mono- vs. Bis-Alkylation Challenge

The primary challenge in this synthesis is controlling regioselectivity.[1] The product, a secondary nitrile, is often more acidic than the starting material due to the inductive effect of the added methyl group (though steric hindrance competes). This kinetic reality creates a risk of dialkylation (formation of the gem-dimethyl impurity).

  • Solution: We utilize Phase Transfer Catalysis (PTC) .[1] In the interfacial mechanism, the concentration of the active carbanion in the organic phase is strictly limited by the catalyst concentration, suppressing the second deprotonation event relative to the first alkylation.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Best for: Gram-to-kilogram scale, robust impurity profile, ambient conditions.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Bromo-4-methoxyphenylacetonitrile 1.0Substrate
Methyl Iodide (MeI) 1.1Electrophile (Toxic!)[1]
NaOH (50% w/w aq.) 4.0Base
TBAB (Tetrabutylammonium bromide) 0.05Phase Transfer Catalyst
Toluene 5-10 VolOrganic Solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with

    
    .[1]
    
  • Solubilization: Charge the flask with 3-bromo-4-methoxyphenylacetonitrile (1.0 eq) and Toluene (5 volumes). Stir until fully dissolved.

  • Catalyst Addition: Add TBAB (0.05 eq).[1] The mixture will remain heterogeneous.

  • Base Addition: Add 50% NaOH solution (4.0 eq) in one portion. The mixture will form a biphasic system. Vigorously stir (>500 RPM) to create an emulsion.

  • Alkylation:

    • Cool the mixture to 15–20°C using a water bath.

    • Add Methyl Iodide (1.1 eq) dropwise over 30–45 minutes.[1] Caution: Exothermic.[1]

    • Maintain internal temperature

      
       to prevent hydrolysis of the nitrile.
      
  • Reaction Monitoring: Stir at 25°C for 2–4 hours. Monitor by HPLC/TLC (Hexane:EtOAc 4:1).[1]

    • Endpoint: <2% Starting Material remaining.[1]

  • Quench & Workup:

    • Add water (10 volumes) to dissolve salts.[1]

    • Separate the organic layer.[4][9]

    • Extract the aqueous layer once with Toluene.

    • Wash combined organics with 1M HCl (to remove amine impurities) followed by Brine.[1]

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp

    
     140–150°C @ 1 mmHg) or recrystallization from cold Ethanol/Hexane.
    
Method B: Anhydrous Deprotonation (NaH)

Best for: Small scale (<1g), strict anhydrous requirements.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1.0Starting Material
Sodium Hydride (60% in oil) 1.2Strong Base
Methyl Iodide 1.05Electrophile
THF (Anhydrous) 10 VolSolvent
Step-by-Step Procedure
  • Suspension: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Dissolve the substrate in THF and add dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur.
    
  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (indicative of the benzylic carbanion).

  • Alkylation: Cool to -10°C. Add MeI (1.05 eq) dropwise.

  • Completion: Allow to warm to room temperature over 1 hour.

  • Workup: Carefully quench with saturated

    
    .[1] Extract with EtOAc, wash with brine, dry, and concentrate.
    

Process Control & Validation

Analytical Checkpoints

Summarized below are the expected analytical data for the product 2-(3-bromo-4-methoxyphenyl)propanenitrile .

TechniqueDiagnostic SignalInterpretation
1H NMR

1.62 (d, 3H,

Hz)
Methyl doublet (Product confirmation)
1H NMR

3.85 (q, 1H,

Hz)
Methine quartet (

-proton)
1H NMR Absence of singlet @

3.65
Consumption of Starting Material (

)
HPLC Shift in RTProduct is less polar than SM (elutes later on C18)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor stirring (PTC method)Increase RPM to maximize interfacial area.
Dialkylation (>10%) Excess MeI or BaseReduce MeI to 1.0 eq; Add MeI slower at lower temp.
Hydrolysis (Amide) Temp too high / Reaction too longKeep T < 30°C; Quench immediately upon completion.
Dark Coloration Oxidation of phenol impuritiesEnsure inert atmosphere (

); Use fresh reagents.

Visualized Workflow (DOT Diagram)

MethylationWorkflowStartStart: 3-Bromo-4-methoxyphenylacetonitrileDecisionSelect MethodStart->DecisionMethodAMethod A: PTC (Recommended)Solvent: TolueneBase: 50% NaOHCat: TBABDecision->MethodAScale > 5gMethodBMethod B: AnhydrousSolvent: THFBase: NaHDecision->MethodBScale < 1gMixAVigorous Stirring (Emulsion)MethodA->MixAAddMeI_AAdd MeI (1.1 eq) @ 15-20°CMixA->AddMeI_AMonitorMonitor Reaction (HPLC/TLC)Target: Mono-methylated productAddMeI_A->MonitorDeprotBDeprotonate @ 0°C(H2 Evolution)MethodB->DeprotBAddMeI_BAdd MeI (1.05 eq) @ -10°CDeprotB->AddMeI_BAddMeI_B->MonitorCheckIs Dialkylation > 5%?Monitor->CheckPurifyWorkup & Purification(Distillation or Column)Check->PurifyNoRecrystallizeRecrystallize (EtOH/Hex)Check->RecrystallizeYes (Remove impurity)FinalFinal Product:2-(3-bromo-4-methoxyphenyl)propanenitrilePurify->FinalRecrystallize->Purify

Caption: Decision tree and process flow for the methylation of 3-bromo-4-methoxyphenylacetonitrile, highlighting the critical control points for Methods A and B.

Safety & Compliance

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen.[1] Use only in a certified fume hood. Double-glove (Nitrile/Laminate) is recommended.[1]

  • Cyanide Risks: While the nitrile group is stable under these conditions, avoid strong acids which could theoretically liberate HCN if hydrolysis occurs.

  • Waste Disposal: Aqueous waste from Method A contains cyanide derivatives and quaternary ammonium salts; segregate according to local EHS regulations.[1]

References

  • Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles: General Procedure. Organic Syntheses, 55, 91. Link

  • Taber, D. F. (2005).[1] Alkylation of the Phenylacetonitrile Anion. Organic Chemistry Portal. Link

  • BenchChem. (2025).[1][2] Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Analogs. Technical Support Protocols. Link

  • PubChem. (2025).[1] 3-Bromo-4-methoxyphenylacetonitrile Compound Summary. National Library of Medicine. Link

  • Servier Laboratories. (2014). Process for the synthesis of Ivabradine intermediates. U.S. Patent US8779123B2.[1] Link

Application Note: Strategic Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , a critical building block for androgen receptor antagonists (e.g., Enzalutamide analogs) and various kinase inhibitors.[1]

Executive Summary

The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS: 1784320-60-0) presents a classic challenge in organic synthesis: the construction of a quaternary carbon center adjacent to an electron-rich aromatic ring.[1] This guide outlines two distinct synthetic pathways:

  • Route A (De Novo Construction): Stepwise functionalization starting from 3-bromo-4-methoxybenzaldehyde.[1] This route guarantees regiochemical integrity.[1]

  • Route B (Late-Stage Functionalization): Gem-dimethylation of 4-methoxyphenylacetonitrile followed by regioselective bromination.[1] This route is more convergent and cost-effective for scale-up.[1]

Retrosynthetic Analysis & Pathway Logic

The target molecule is characterized by a sterically hindered nitrile group and a specific substitution pattern on the benzene ring.[1]

Pathway Visualization

SynthesisPathways Target Target: 2-(3-bromo-4-methoxyphenyl)- 2-methylpropanenitrile SM_A Start A: 3-Bromo-4-methoxybenzaldehyde Inter_A1 Alcohol Intermediate SM_A->Inter_A1 NaBH4 Reduction Inter_A2 Arylacetonitrile Precursor Inter_A1->Inter_A2 1. SOCl2 2. NaCN Inter_A2->Target NaH, MeI (Gem-Dimethylation) SM_B Start B: 4-Methoxyphenylacetonitrile Inter_B1 Gem-Dimethyl Intermediate SM_B->Inter_B1 NaH, MeI (Gem-Dimethylation) Inter_B1->Target NBS or Br2 (Regioselective Bromination)

Figure 1: Dual-pathway strategy for synthesizing the target nitrile.[1] Route A prioritizes structural certainty; Route B prioritizes efficiency.[1]

Detailed Experimental Protocols

Protocol 1: Gem-Dimethylation of Arylacetonitriles (Core Methodology)

This protocol is applicable to both Intermediate A2 (Route A) and Start B (Route B).[1] The formation of the quaternary center is the thermodynamic bottleneck; the use of Sodium Hydride (NaH) in THF is recommended for high yields and minimal byproduct formation.[1]

Reagents & Materials:

  • Substrate: 2-(3-bromo-4-methoxyphenyl)acetonitrile (Route A) OR 2-(4-methoxyphenyl)acetonitrile (Route B).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equivalents).[1]

  • Alkylating Agent: Methyl Iodide (MeI) (3.0 equivalents).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Procedure:

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Base Suspension : Charge NaH (60% dispersion, 25 mmol, 1.0 g) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (optional for scale >5g).[1] Suspend the NaH in anhydrous THF (30 mL) and cool to 0°C in an ice bath.

  • Substrate Addition : Dissolve the arylacetonitrile substrate (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Hydrogen gas evolution will occur.[1] Ensure adequate venting.[1]

    • Mechanism:[1][2][3] The benzylic proton is deprotonated to form a resonance-stabilized carbanion.[1]

  • Alkylation (First Methylation) : Stir the mixture at 0°C for 30 minutes. Add Methyl Iodide (15 mmol, 0.93 mL) dropwise.[1] Stir for 1 hour.

    • Note: The reaction often proceeds through a mono-methyl intermediate.[1] For gem-dimethylation, we rely on the second deprotonation which occurs in situ or requires excess base.[1]

  • Alkylation (Second Methylation) : In this "one-pot" protocol, the excess NaH (2.5 eq total) drives the second deprotonation.[1] Add the remaining Methyl Iodide (15 mmol) dropwise.[1]

  • Reaction Completion : Allow the reaction to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[1][2][4]

  • Workup : Cool the mixture to 0°C. Carefully quench with saturated

    
     solution (dropwise initially to destroy excess hydride). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.[1]
  • Purification : Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation:

  • 1H NMR (CDCl3): Look for a strong singlet integrating to 6H at approximately

    
     1.70 ppm (gem-dimethyl group).[1] The benzylic proton signal (approx 
    
    
    
    3.7 ppm) should be completely absent.[1]
Protocol 2: Regioselective Bromination (Route B Specific)

If utilizing Route B, the bromination is performed after methylation.[1] The methoxy group directs the bromine to the ortho position (position 3), while the bulky gem-dimethyl nitrile group at position 1 sterically hinders the other ortho positions and electronically deactivates the ring slightly, preventing over-bromination.[1]

Reagents:

  • Substrate: 2-(4-methoxyphenyl)-2-methylpropanenitrile.

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equivalents).[1]

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) or catalytic 
    
    
    
    .[1]
  • Solvent: Acetonitrile (MeCN).[1][5]

Procedure:

  • Dissolve the substrate (10 mmol) in MeCN (50 mL).[1]

  • Add

    
     (1 mmol).
    
  • Add NBS (10.5 mmol) portion-wise at Room Temperature.

  • Stir at RT for 2–4 hours.

    • Mechanistic Insight: The reaction proceeds via Electrophilic Aromatic Substitution (

      
      ).[1] The methoxy group is the strongest directing group, directing ortho/para.[1] Since para is blocked by the nitrile tail, substitution occurs exclusively ortho to the methoxy group (position 3).[1]
      
  • Workup : Concentrate solvent, redissolve in EtOAc, wash with water and sodium thiosulfate (to remove trace bromine).[1]

  • Yield : 88–95% (High regioselectivity expected).[1]

Reagent Comparison & Selection Guide

Reagent ClassSpecific ReagentRoleProsCons
Base Sodium Hydride (NaH) DeprotonationHigh yield, irreversible deprotonation, clean reaction profile.[1]Moisture sensitive, hydrogen evolution hazard.[1]
KOtBu DeprotonationSoluble in organic solvents, fast kinetics.[1]Can cause elimination side reactions if substrate allows.[1]
NaOH + TEBA PTC BaseCheap, uses aqueous conditions (Phase Transfer Catalysis).[1]Slower kinetics for double methylation; hydrolysis risk of nitrile.[1]
Alkylating Agent Methyl Iodide (MeI) Methyl SourceHighly reactive, liquid (easy dosing).[1]Neurotoxic, volatile.[1]
Dimethyl Sulfate Methyl SourceCheaper for bulk scale.[1]Highly toxic, difficult to quench completely.[1]
Brominating Agent NBS Bromine SourceMild, easy to handle solid, high regioselectivity.[1]Atom economy (succinimide waste).[1]

/ AcOH
Bromine SourceAtom efficient, classic conditions.[1]Corrosive, harder to control exotherm.[1]

References

  • Preparation of 2-(4-bromo-3-methoxyphenyl)acetonitrile (Precursor Synthesis)

    • Source: BenchChem Technical Support Center.[1]

    • Context: Standard protocol for converting benzyl halides to arylacetonitriles using NaCN.[1][4]

  • Selective Bromination of 2-methyl-2-phenylpropanoic acid deriv

    • Source: US Patent 2012/0309973 A1 (Google Patents).[1]

    • Context: Describes the regioselectivity of bromination on gem-dimethyl substituted phenyl rings, confirming the viability of Route B.
    • URL
  • Synthesis of 2-(4-bromo-3-methoxyphenyl)

    • Source: Chemspace Building Blocks.[1][6]

    • Context: Verification of the target structure and commercial availability as a building block.[1][2]

    • URL:[Link][1]

  • Direct Geminal Dimethyl

    • Source: Reetz, M. T., et al. Journal of the Chemical Society, Chemical Communications.[1]

    • Context: Mechanistic grounding for the gem-dimethylation using titanium or standard alkylation conditions.[1]

    • URL:[Link][1]

Sources

Application Note: Processing 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile in SNRI Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific utilization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1).[1]

Critical Scientific Note: Strict structural analysis reveals that this compound contains a gem-dimethyl moiety (-C(CH3)2-) rather than the cyclohexyl ring characteristic of Desvenlafaxine. Therefore, this intermediate cannot synthesize Desvenlafaxine directly. It is chemically designed to synthesize Acyclic Desvenlafaxine Analogs (specifically the gem-dimethyl analog) or is used as a Reference Standard for impurity profiling (simulating the contamination of cyclohexanone with isobutyronitrile during synthesis).

The following guide details the protocols for processing this intermediate into the corresponding gem-dimethyl amino-alcohol analog, utilizing the 3-bromo motif for potential late-stage diversification (e.g., radiolabeling or cross-coupling).

Executive Summary

The compound 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile serves as a specialized building block in the development of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) analogs. Unlike the standard Desvenlafaxine synthesis which utilizes cyclohexanone, this intermediate introduces a gem-dimethyl motif, altering the lipophilicity and metabolic profile of the final scaffold. Additionally, the 3-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or tritiation studies, allowing for the generation of diverse library candidates around the core pharmacophore.

Key Applications
  • Analog Synthesis: Creation of acyclic gem-dimethyl variants of Venlafaxine/Desvenlafaxine.

  • Impurity Profiling: Synthesis of the "Isobutyronitrile Impurity" reference standard for QC release testing of Desvenlafaxine API.

  • Medicinal Chemistry: Late-stage diversification via the aryl bromide handle.

Chemical Context & Pathway Analysis[2][3]

The transformation of this nitrile intermediate follows the classical "Venlafaxine Route" but requires modified conditions due to the steric bulk of the gem-dimethyl group and the sensitivity of the aryl bromide to hydrogenolysis (dehalogenation).

Reaction Pathway (DOT Visualization)

DesvenlafaxineAnalogPath cluster_warning Critical Control Point Nitrile Starting Material (Nitrile Intermediate) CAS: 628311-33-1 Step1 Step 1: Chemoselective Reduction (Borane-THF or LAH) Nitrile->Step1 Reduction Amine Primary Amine (Reduction Product) Step2 Step 2: N,N-Dimethylation (HCHO / HCOOH) Amine->Step2 Methylation DimethylAmine Tertiary Amine (Eschweiler-Clarke) Step3 Step 3: O-Demethylation (Optional: L-Selectride) DimethylAmine->Step3 Targeting -OH FinalAnalog Desvenlafaxine Analog (Gem-Dimethyl Variant) Step1->Amine Yields -CH2NH2 Step2->DimethylAmine Yields -N(Me)2 Step3->FinalAnalog Final API Analog note Avoid Catalytic Hydrogenation (Pd/C) to prevent debromination! note->Step1

Figure 1: Synthetic workflow for converting the nitrile intermediate into the amino-alcohol analog. Note the restriction on catalytic hydrogenation to preserve the aryl bromide.

Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂) without debrominating the aromatic ring. Challenge: Standard catalytic hydrogenation (Raney Ni/H₂ or Pd/C) poses a high risk of removing the bromine atom (hydrodehalogenation). Solution: Use of Borane-THF complex or Lithium Aluminum Hydride (LAH) at controlled temperatures.

Materials
  • Substrate: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (1.0 eq)

  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 10% HCl

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve the nitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C using an ice bath.

  • Addition: Add BH₃·THF (25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.

  • Reflux: Remove ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of the nitrile spot.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Evolution of H₂ gas will occur.

  • Hydrolysis: Add 10% HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >12 using 6N NaOH. Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Verify the primary amine via ¹H NMR (Look for methylene doublet/singlet around 2.8–3.0 ppm).

Protocol B: Eschweiler-Clarke N-Methylation

Objective: Convert the primary amine to the tertiary dimethylamine (Analog of Venlafaxine).

Materials
  • Substrate: Primary Amine from Protocol A (1.0 eq)

  • Reagents: Formaldehyde (37% aq.[2][3] solution, 5.0 eq), Formic Acid (98%, 10.0 eq)

  • Solvent: Water (or performed neat)[4]

Step-by-Step Procedure
  • Mixing: In a round bottom flask, combine the primary amine (10 mmol) with Formic Acid (100 mmol) and Formaldehyde (50 mmol).

  • Reaction: Heat the mixture to 90–100°C for 12–18 hours.

    • Mechanism:[5][6][2][4] The amine is methylated via imine formation followed by hydride transfer from formic acid.

  • Workup: Cool to room temperature. Dilute with water (30 mL).

  • Basification: Basify with 25% NaOH solution to pH 12 while cooling (ice bath).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 40 mL).

  • Purification: The crude oil can often be crystallized as the Hydrochloride salt by treating the DCM solution with HCl in ether/isopropanol.

Protocol C: O-Demethylation (To Desvenlafaxine Analog)

Objective: Reveal the phenol (4-OH) to mimic the Desvenlafaxine pharmacophore. Note: The 3-bromo group makes the ring electron-deficient, potentially slowing down nucleophilic demethylation.

Materials
  • Substrate: Tertiary Amine from Protocol B.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or Sodium Dodecanethiolate.[6]

  • Solvent: THF or DMF.

Procedure (L-Selectride Method)
  • Dissolve substrate in dry THF.

  • Add L-Selectride (3.0 eq) at 0°C.

  • Reflux for 24 hours.

  • Quench with water, neutralize, and extract.

    • Reference: This method is preferred over HBr reflux to prevent debromination.

Analytical Data Summary

The following table summarizes expected analytical shifts for the transformation from the Nitrile intermediate to the Amine Analog.

MoietyNitrile Intermediate (¹H NMR)Primary Amine Product (¹H NMR)Tertiary Amine Product (¹H NMR)
gem-Dimethyl Singlet, ~1.7 ppm (6H)Singlet, ~1.3 ppm (6H)Singlet, ~1.3 ppm (6H)
-CN vs -CH₂N No protons (IR: ~2240 cm⁻¹)Singlet/ABq, ~2.8 ppm (2H)Singlet, ~2.4–2.6 ppm (2H)
N-Methyls N/AN/ASinglet, ~2.2 ppm (6H)
Aromatic 3 protons (ABX pattern)3 protons (Shifted upfield)3 protons
Methoxy Singlet, ~3.9 ppm (3H)Singlet, ~3.8 ppm (3H)Singlet, ~3.8 ppm (3H)

Safety & Handling Guidelines

  • Cyanide Risks: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions under standard conditions. However, avoid strong oxidative conditions which could cleave the C-CN bond.

  • Borane Hazards: BH₃·THF is pyrophoric and moisture sensitive. Always use a rigorous inert atmosphere (N₂/Ar).

  • Bromine Integrity: The 3-bromo substituent renders the molecule sensitive to organometallic reagents (Lithium/Magnesium). Avoid using n-Butyllithium unless lithiation of the bromine position is the intended reaction.

References

  • Desvenlafaxine Synthesis Overview

    • Title: Process for the preparation of O-desmethylvenlafaxine.[2][3][4][7][8]

    • Source: U.S. Patent 7,491,848 (Synthon IP).[9]

    • URL
    • Relevance: Establishes the baseline chemistry for nitrile reduction and methyl
  • Nitrile Reduction Protocols

    • Title: Reduction of Nitriles to Amines with Borane-Tetrahydrofuran.
    • Source: Brown, H. C., et al. Journal of Organic Chemistry, 1973.
    • URL:[Link]

    • Relevance: Primary protocol for chemoselective reduction preserving halogens.
  • Compound Identification

    • Title: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1).[1]

    • Source: PubChem / Key Organics C
    • URL:[Link]

    • Relevance: Verification of the specific intermedi
  • Analog Chemistry (Gem-Dimethyl): Title: Synthesis and antidepressant activity of some 1-[2-(dimethylamino)-1-phenylethyl]cyclohexanol derivatives (Venlafaxine Analogs). Source:Journal of Medicinal Chemistry, 1990 (Yardley et al.). Relevance: Discusses Structure-Activity Relationships (SAR) of the cyclohexyl ring vs. acyclic alkyl groups.

Sources

Application Note: Scalable Manufacturing Process for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS: 628311-33-1). This compound serves as a critical "switchboard" intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and metalloprotease inhibitors.

While laboratory-scale syntheses often rely on cryogenic lithiation or hazardous sodium hydride (NaH) alkylations, this guide presents a Phase Transfer Catalysis (PTC) route for the alkylation step, followed by a Late-Stage Regioselective Bromination . This strategy minimizes safety risks (hydrogen evolution), reduces cost, and ensures high regiochemical purity (>98%) by leveraging the directing effects of the methoxy group.

Retrosynthetic Analysis & Strategy

The structural challenge lies in installing the sterically hindered gem-dimethyl nitrile tail while ensuring the bromine atom is placed exclusively at the meta position relative to the alkyl chain (ortho to the methoxy).

Strategic Disconnections:
  • C–C Bond Formation (Alkylation): The gem-dimethyl group is best installed on the commercially available 4-methoxyphenylacetonitrile. Attempting to alkylate a pre-brominated precursor poses a risk of debromination or steric interference.

  • C–Br Bond Formation (Halogenation): Bromination is performed last. The bulky tert-alkyl nitrile group at the para position blocks electrophilic attack, while the methoxy group strongly directs the electrophile to the ortho position (the target 3-position).

Process Workflow Diagram

The following logic flow illustrates the selected synthetic pathway (Route A) versus the discarded hazardous route (Route B).

G cluster_legend Process Logic Start Start: 4-Methoxyphenylacetonitrile Step1 Step 1: Gem-Dimethylation (Phase Transfer Catalysis) Start->Step1 MeI, NaOH, TBAB (No H2 evolution) Risk Discarded Route: NaH Alkylation / Cryogenic Lithiation Start->Risk Safety Hazard (Scale-up) Step2 Step 2: Regioselective Bromination (NBS/Acetonitrile) Step1->Step2 Electrophilic Aromatic Subst. (Ortho-directing OMe) Target Target: 2-(3-bromo-4-methoxyphenyl) -2-methylpropanenitrile Step2->Target >98% Regioselectivity

Caption: Figure 1. Selected scalable pathway (Green) utilizing PTC and electronic directing effects versus hazardous traditional routes (Grey).

Detailed Experimental Protocols

Step 1: Scalable gem-Dimethylation via Phase Transfer Catalysis

Objective: Convert 4-methoxyphenylacetonitrile to 2-(4-methoxyphenyl)-2-methylpropanenitrile. Rationale: Using 50% NaOH with a quaternary ammonium salt (TBAB) avoids the use of pyrophoric bases (NaH) and requires no cryogenic cooling.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Methoxyphenylacetonitrile1.0Substrate
Methyl Iodide (MeI)2.5Alkylating Agent
Tetrabutylammonium bromide (TBAB)0.05Phase Transfer Catalyst
NaOH (50% aq. solution)4.0Base
Toluene5.0 VolSolvent
Protocol:
  • Setup: Charge a jacketed glass reactor with 4-methoxyphenylacetonitrile (1.0 equiv), Toluene (5 volumes), and TBAB (0.05 equiv).

  • Base Addition: Add NaOH (50% aq., 4.0 equiv) under vigorous stirring (impeller speed is critical for PTC efficiency).

  • Alkylation: Cool the mixture to 15°C. Add Methyl Iodide (2.5 equiv) dropwise over 60 minutes.

    • Process Note: The reaction is exothermic. Maintain internal temperature <25°C to prevent methyl iodide evaporation (bp 42°C).

  • Reaction: Warm to 25–30°C and stir for 4–6 hours. Monitor by HPLC/GC until starting material <0.5%.

  • Workup:

    • Add water (5 volumes) and separate phases.

    • Extract aqueous layer with Toluene (2 volumes).

    • Wash combined organics with 1M HCl (to remove amine impurities from TBAB decomposition) and then Brine.

  • Isolation: Concentrate under reduced pressure to yield the crude oil.

    • Yield Expectation: 90–95%.

    • Purity: Sufficient for Step 2 without distillation.

Step 2: Regioselective Bromination

Objective: Brominate the ortho position relative to the methoxy group. Rationale: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) provides milder conditions than elemental bromine (


), reducing the risk of benzylic bromination or over-bromination [1].
Reagents & Stoichiometry
ReagentEquiv.Role
Intermediate (from Step 1)1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Source
Acetonitrile (MeCN)6.0 VolSolvent
Ammonium Acetate (

)
0.1Catalyst (Optional buffer)
Protocol:
  • Setup: Dissolve the gem-dimethyl intermediate (1.0 equiv) in Acetonitrile (6 volumes).

  • Addition: Cool to 0–5°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Mechanistic Insight: Low temperature favors nuclear bromination over radical benzylic bromination. The methoxy group activates the ring, while the bulky nitrile tail protects the para position.

  • Reaction: Allow to warm to 20°C and stir for 2–4 hours.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench excess bromine/NBS.
    
  • Extraction: Evaporate MeCN under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water.

  • Crystallization (Critical): The crude product is often an oil. Crystallize by dissolving in hot Isopropyl Alcohol (IPA) or Heptane/EtOAc (9:1) and cooling slowly to 0°C.

    • Yield Expectation: 80–85%.[1]

    • Target Purity: >98% HPLC.

Process Safety & Engineering Controls

Thermal Hazards
  • Alkylation (Step 1): The methylation is highly exothermic. On a kilogram scale, dosing of MeI must be controlled by a PID loop linked to the reactor temperature. If the temperature exceeds 30°C, dosing must automatically stop.

  • Methyl Iodide: Highly toxic and volatile. Use a scrubber system charged with amines or thiosulfate to trap off-gassing vapors.

Impurity Profile & Control
ImpurityOriginControl Strategy
Mono-methylated nitrile Incomplete Step 1Ensure excess MeI and sufficient reaction time. Hard to remove by crystallization.
Benzylic Bromide Radical side reaction (Step 2)Keep reaction dark (exclude light) and temperature <25°C.
Dibromo species Over-brominationStrict stoichiometry of NBS (1.05 equiv).

Analytical Validation

Compound: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

  • 1H NMR (400 MHz, CDCl3):

    
     7.60 (d, J = 2.2 Hz, 1H, Ar-H3), 7.35 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H5), 6.90 (d, J = 8.5 Hz, 1H, Ar-H6), 3.91 (s, 3H, OMe), 1.72 (s, 6H, 2xMe).
    
    • Diagnostic Signal: The doublet at 7.60 ppm confirms the bromine is meta to the alkyl chain (ortho to OMe).

  • 13C NMR: Distinct quaternary carbon signal for the nitrile-bearing carbon (~37 ppm) and the nitrile carbon (~124 ppm).

  • Mass Spectrometry: [M+H]+ pattern showing 1:1 isotopic ratio for Br (79/81).

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.[2] The Journal of Organic Chemistry.[2]

  • BenchChem Technical Support. (2025). Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and related arylacetonitriles.[3]

  • Organic Syntheses. (1950). p-Methoxyphenylacetonitrile synthesis and general alkylation methods. Organic Syntheses, Coll. Vol. 4, p.576.

  • Paull, K. D., et al. (1972).[4] Synthesis of brominated phenylpropionitriles.[5] Journal of Organic Chemistry, 37(21), 3374–3376.[4]

Sources

hydrolysis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Hydrolysis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Executive Summary

This application note details the optimized protocol for the hydrolysis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Compound 1 ) to its corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid (Compound 2 ).

This transformation presents a specific synthetic challenge: the steric hindrance imposed by the gem-dimethyl group alpha to the nitrile inhibits the formation of the tetrahedral intermediate required for hydrolysis. Standard aqueous acidic or basic conditions often result in incomplete conversion or "amide arrest" (stalling at the primary amide). Furthermore, the presence of the 4-methoxy group necessitates the avoidance of harsh Lewis acids (e.g., BBr₃, AlCl₃) or concentrated hydrohalic acids (HI, HBr) which could cause inadvertent ether cleavage (demethylation).

The protocol defined below utilizes High-Temperature Alkaline Hydrolysis in Ethylene Glycol , a method chosen for its ability to overcome the activation energy barrier of hindered nitriles while maintaining chemoselectivity for the aryl ether and bromide functionalities.

Mechanistic Insight & Strategy

The Steric Challenge

Hydrolysis of nitriles proceeds via nucleophilic attack at the cyano carbon. In Compound 1 , the gem-dimethyl substitution creates a "neopentyl-like" steric environment. The bulky methyl groups shield the electrophilic carbon from the attacking hydroxide ion.

  • Thermodynamic Barrier: The transition state for the initial attack is high energy due to steric crowding.

  • Kinetic Solution: Water (bp 100°C) does not provide sufficient thermal energy at ambient pressure to drive the reaction to completion in reasonable timeframes. We utilize ethylene glycol (bp 197°C) as the solvent to access reaction temperatures >150°C, significantly increasing the rate constant (

    
    ).
    
Chemoselectivity Considerations
  • Aryl Bromide (3-Br): Stable under non-catalytic alkaline conditions. Avoid transition metals (Pd, Ni) to prevent hydrodehalogenation.

  • Aryl Ether (4-OMe): Stable to alkaline hydrolysis. Vulnerable to strong acidic hydrolysis (e.g., 48% HBr reflux). Therefore, an alkaline route is preferred to preserve the methoxy motif.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Substrate (Cmpd 1) Reactant>98% Purity (HPLC)
Potassium Hydroxide (KOH) ReagentFlakes/Pellets, >85%
Ethylene Glycol SolventReagent Grade (>99%)
Water (DI) Co-solvent/WorkupType II Deionized
Conc.[1][2][3][4][5][6][7][8] HCl (37%) QuenchingACS Reagent Grade
MTBE or Ethyl Acetate ExtractionACS Reagent Grade
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry handling), a reflux condenser, and an internal temperature probe.

  • Charge the flask with Compound 1 (1.0 equiv).

  • Add Ethylene Glycol (10 volumes relative to substrate mass).

  • Add KOH (4.0 - 5.0 equiv). Note: Excess base is required to drive the equilibrium and ensure the intermediate amide is fully converted to the carboxylate.

  • (Optional) Add 1-2 mL of water to aid the initial dissolution of KOH, though the reaction water is generated in situ.

Step 2: High-Temperature Hydrolysis

  • Heat the mixture to 150–160°C .

  • Critical Observation: The mixture will likely darken. Vigorous reflux of the glycol is not necessary; maintain internal temp.

  • Reaction Time: Stir for 12–16 hours .

  • In-Process Control (IPC): Sample 50 µL, quench in dilute HCl/MeCN, and analyze by HPLC.

    • Target: <1.0% Nitrile (SM) and <2.0% Amide intermediate.

    • Note: The amide intermediate is the "stalling point." If amide persists >5%, increase temp to 170°C for 4 hours.

Step 3: Workup & Isolation [7]

  • Cool the reaction mixture to 60°C .

  • Dilute slowly with Water (10 volumes). Caution: Exothermic mixing.

  • Washing (Impurity Removal): Extract the alkaline aqueous phase with MTBE (2 x 5 vol).

    • Purpose: This removes unreacted nitrile and non-acidic organic impurities (e.g., decarboxylated byproducts, though rare).

    • Discard the organic (MTBE) layer.

  • Acidification: Cool the aqueous phase to 10–15°C. Slowly add Conc. HCl dropwise until pH < 2.

    • Observation: The product, Compound 2 , will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 3 vol) to remove residual glycol and salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the hydrolysis process.

HydrolysisWorkflow Start Start: Cmpd 1 (Nitrile) Mix Mix: KOH (5 eq) + Ethylene Glycol Start->Mix Heat Heat to 160°C (12-16 hours) Mix->Heat IPC IPC Check (HPLC) Is Amide < 2%? Heat->IPC Extend Extend Heating (+4 hrs @ 170°C) IPC->Extend No (Fail) CoolDilute Cool to 60°C Dilute with Water IPC->CoolDilute Yes (Pass) Extend->IPC Wash Wash with MTBE (Remove Neutrals) CoolDilute->Wash Acidify Acidify (HCl, pH < 2) Precipitate Product Wash->Acidify Filter Filter & Dry Final Product (Cmpd 2) Acidify->Filter

Caption: Figure 1. Process Flow Diagram for the alkaline hydrolysis of hindered nitrile Compound 1.

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical markers should be verified.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Gradient A (0.1% H3PO4 in Water) / B (Acetonitrile). 5% B to 95% B over 15 min.

  • Detection: UV @ 220 nm and 254 nm.

Expected Data
CompoundApprox. RRT (Relative Retention Time)Spectral Feature
Nitrile (SM) 1.00Sharp peak, distinct CN stretch in IR (2230 cm⁻¹)
Amide (Intermediate) 0.85Often broad; diagnostic if reaction stalls.
Acid (Product) 0.92Shifted RT; Broad COOH stretch in IR (2500-3300 cm⁻¹)

Note on NMR:

  • ¹H NMR (DMSO-d₆): The disappearance of the nitrile usually does not change the gem-dimethyl shift significantly (~1.6 ppm). Look for the disappearance of the nitrile carbon in ¹³C NMR (~124 ppm) and appearance of the carbonyl (~178 ppm).

  • Methoxy Integrity: Confirm the singlet at ~3.8 ppm (3H) remains intact to verify no demethylation occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls at Amide Insufficient temperature or base concentration.Increase temp to 175°C (glycol reflux). Ensure KOH is fresh (not wet/carbonated).
Low Yield / Sticky Solid Incomplete acidification or trapped glycol.Ensure pH is < 2. Recrystallize from Toluene/Heptane to remove trapped glycol.
Loss of Methoxy Group Contamination with strong acid or extremely high temp (>200°C).Strictly control temp < 170°C. Ensure no Lewis acids are present in the reactor.
Dark/Tar Formation Oxidative degradation at high temp.Degas the ethylene glycol with Nitrogen prior to heating. Run under N₂ blanket.

References

  • Gwalter, L. A. (1994). Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid: A Fexofenadine Intermediate.[2][9][10] Journal of Organic Chemistry, 59, 2620-2622.

  • Beckwith, A. L. J. (1981). Hydrolysis of Sterically Hindered Nitriles.[5] The Chemistry of the Cyano Group, Wiley-Interscience.

  • DiBiase, S. A., et al. (1979). Phase transfer catalyzed hydrolysis of nitriles. Journal of Organic Chemistry, 44, 4640.

  • U.S. Patent 6,340,775. (2002). Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[2][9][10] (Industrial validation of the high-temp glycol method for the 4-bromo analog).

  • BenchChem Technical Support. (2025). Synthesis and Side Reactions of Arylacetonitriles.[8] (General handling of methoxy-bromo-phenyl nitriles).

Disclaimer: This protocol involves high temperatures and corrosive reagents.[2][8] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

solvent selection for crystallization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for selecting an optimal solvent system for the purification of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Structure 1 ). As a critical intermediate in the synthesis of phenethylamine-based therapeutics (structurally analogous to SNRI precursors), the purity of 1 is paramount. The gem-dimethyl functionality and the brominated aromatic ring create a specific lipophilic profile that challenges standard aqueous-organic recrystallization methods, often leading to "oiling out" (liquid-liquid phase separation) rather than nucleation. This guide provides a rational, step-by-step solvent selection strategy, moving from solubility profiling to metastable zone width (MSZW) determination, ensuring a scalable and robust crystallization process.

Introduction & Physicochemical Context

The target molecule, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , possesses three distinct structural features governing its solubility:

  • Aryl Bromide/Ether Core: Provides moderate lipophilicity and π-stacking potential.

  • Nitrile Group: Adds dipole moment and potential for weak hydrogen bond acceptance.

  • Gem-dimethyl Group: Significantly increases steric bulk and lipophilicity compared to its non-methylated precursor (aryl acetonitrile).

Challenge: The increased lipophilicity from the gem-dimethyl group often renders the compound too soluble in standard chlorinated solvents (DCM) and too insoluble in water, narrowing the window for anti-solvent selection. Furthermore, the low melting point potential of gem-dimethyl intermediates increases the risk of oiling out if the crystallization temperature exceeds the oiling limit of the mixture.

Protocol 1: Thermodynamic Solubility Profiling

Before attempting crystallization, the thermodynamic solubility landscape must be mapped. We utilize the Visual Polythermal Method to determine the saturation temperature (


) across a spectrum of solvents.
Materials
  • Crude 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (purity >90% recommended for initial screen).

  • Solvent Class Library:

    • Class 1 (Polar Protic): Methanol (MeOH), Isopropyl Alcohol (IPA).

    • Class 2 (Polar Aprotic): Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

    • Class 3 (Aromatic): Toluene.[1][2][3][4][5]

    • Class 4 (Alkane Anti-solvents): n-Heptane, Cyclohexane.

Experimental Steps
  • Preparation: Weigh 100 mg of Compound 1 into five separate 4 mL glass vials.

  • Solvent Addition: Add 200 µL of a test solvent to the vial (starting concentration: 500 mg/mL).

  • Thermal Cycle:

    • Heat to 60°C (or boiling point if lower).

    • Observation: If solids remain, add solvent in 100 µL increments, reheating after each addition, until full dissolution is observed.

    • Record the final volume (

      
      ).
      
  • Cooling: Allow the clear solution to cool slowly to 20°C.

    • Scenario A (Crystals): Success.[2] Record onset temperature.

    • Scenario B (No Crystals): Solution is too dilute or metastable zone is too wide.

    • Scenario C (Oiling Out): Phase separation occurs. Solvent is incompatible (likely too polar).

Data Interpretation Table (Simulated Results)
Solvent SystemDissolution @ 60°CBehavior on Cooling (20°C)Suitability
DCM < 1 vol (Very High)No crystallization (Too soluble)Poor (Solvent)
Methanol ~5 vol (Moderate)Oiling out observedRisk (Phase separation)
Toluene ~3 vol (High)No crystallization (Too soluble)Good (Solvent for Binary)
IPA ~8 vol (Moderate)Fine needles formedExcellent (Single Solvent)
Heptane InsolubleN/AExcellent (Anti-Solvent)

Protocol 2: Binary Solvent Optimization (Anti-Solvent Method)

Based on the solubility profile, single solvents often fail to provide high yield and high purity. We employ a Cooling-Anti-Solvent Hybrid Crystallization . The most promising systems are Toluene/Heptane (for removing polar impurities) and IPA/Water (for removing lipophilic impurities).

Recommended System: Toluene/n-Heptane Rationale: The aromatic core of Compound 1 interacts favorably with Toluene (π-π interactions), preventing oiling out, while Heptane acts as a gentle anti-solvent to drive yield without crashing out amorphous solids.

Step-by-Step Workflow
  • Dissolution: Dissolve 5.0 g of crude 1 in Toluene (15 mL, 3 vol) at 65°C. Ensure the solution is clear.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/seeds).

  • Nucleation Point Determination:

    • Maintain temperature at 60°C.

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Note: If the cloud point turns into oil droplets, increase temperature by 5°C or add 1 mL of Toluene to redissolve.

  • Seeding (Critical):

    • Add pure seed crystals (0.5 wt%, ~25 mg) to the turbid solution.

    • Hold at 60°C for 30 minutes to allow seed healing (growth of crystal surface).

  • Cooling Ramp:

    • Cool from 60°C to 20°C at a rate of 0.5°C/min .

    • Why? Fast cooling (>1°C/min) traps impurities in the crystal lattice.

  • Anti-Solvent Charge:

    • Once at 20°C, add the remaining n-Heptane (total 30 mL, 6 vol) over 1 hour.

  • Isolation: Filter the slurry. Wash the cake with 2 x 5 mL of cold n-Heptane. Dry under vacuum at 40°C.

Visualization: Solvent Selection Decision Matrix

The following logic flow illustrates the decision-making process for selecting the crystallization solvent based on experimental observations.

SolventSelection Start Start: Solubility Screen (Visual Polythermal) SolubleHot Soluble at High T? Start->SolubleHot SolubleCold Soluble at Low T? SolubleHot->SolubleCold Yes Trash Discard Solvent SolubleHot->Trash No (Insoluble) CrystalsForm Crystals Form? SolubleCold->CrystalsForm No (Supersaturated) SolubleCold->Trash Yes (Too Soluble) OilOut Oiling Out? CrystalsForm->OilOut No (Phase Sep) SingleSolvent Candidate: Single Solvent (Cooling Crystallization) CrystalsForm->SingleSolvent Yes (Crystalline) AntiSolvent Candidate: Binary System (Solvent/Anti-Solvent) OilOut->AntiSolvent Try Adding Co-Solvent OilOut->Trash Irrecoverable

Figure 1: Decision Matrix for Solvent Selection. Blue indicates the starting point, Green indicates a viable single-solvent system, and Yellow indicates a requirement for a binary system.

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
Oiling Out Temperature >

(Liquid-Liquid Phase Separation). Common in gem-dimethyl nitriles due to low melting points.
1. Switch to a less polar solvent system (e.g., Toluene instead of MeOH).2. Seed at a higher temperature (closer to

).
Low Yield High solubility in mother liquor at isolation temperature.1. Lower final temperature to 0-5°C.2. Increase anti-solvent ratio (e.g., from 1:2 to 1:4).
Impurity Inclusion Cooling rate too fast; "Crash cooling".1. Reduce cooling rate to 0.1-0.3°C/min.2. Implement a "temperature hold" after nucleation.
Polymorphism Kinetic vs. Thermodynamic control.1. Analyze by XRPD. If multiple forms exist, use thermodynamic solubility control (slurry ripening) to ensure the stable form is isolated.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
  • Puranik, S. B., et al. (2010). "Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile". Organic Process Research & Development. (Proxy compound methodology).

  • Sanofi Solvent Selection Guide (2013).[6][7] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes".[6] Organic Process Research & Development.

  • University of Rochester . "Reagents & Solvents: Solvents for Recrystallization".

  • BenchChem . "Synthesis and Purification of Aryl Acetonitriles".

Disclaimer: This protocol is for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile and all solvents before handling.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Brominated Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated nitrile compounds are a versatile class of reagents integral to numerous applications in pharmaceutical development, agrochemical synthesis, and materials science. Their utility is derived from the unique reactivity conferred by the presence of both a bromine atom and a nitrile functional group. However, these same properties necessitate stringent handling and storage protocols to mitigate potential risks, which include high reactivity, toxicity, and the potential for hazardous decomposition. This guide provides a comprehensive framework for the safe management of brominated nitrile compounds in a laboratory setting, grounded in established safety principles and chemical reactivity data. It is intended for researchers, scientists, and drug development professionals who handle these materials.

Introduction: Understanding the Chemistry and Associated Hazards

Brominated nitrile compounds are characterized by the presence of one or more bromine atoms and a nitrile (-C≡N) group within the same molecule. The electron-withdrawing nature of the nitrile group can influence the reactivity of the bromine atom, and vice versa, leading to a unique chemical profile that is advantageous in synthesis but also presents specific hazards.

The primary hazards associated with brominated nitrile compounds stem from several key properties:

  • Toxicity: Many nitriles are toxic and can be absorbed through the skin, inhaled, or ingested. The toxicity of some aliphatic nitriles is attributed to the metabolic release of cyanide.[1][2] Brominated organic compounds can also exhibit their own toxicological profiles, with some being investigated for effects on the endocrine and nervous systems.[3]

  • Reactivity: The presence of both a halogen and a nitrile group can render these molecules susceptible to a variety of reactions. For instance, α-bromo nitriles are highly reactive towards nucleophilic substitution.[4] They can also undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids, a reaction that can be exothermic.[5][6][7][8][9][10][11]

  • Corrosivity: Some brominated compounds, particularly those that can release hydrobromic acid upon decomposition or reaction with moisture, are corrosive to metals and tissues.[12]

  • Thermal Instability: Certain brominated compounds can decompose upon heating, releasing toxic and corrosive fumes such as hydrogen bromide and nitrogen oxides.[13][14][15] For example, the thermal decomposition of brominated flame retardants can occur at temperatures between 280-900°C.[14]

A thorough understanding of these intrinsic properties is the foundation for a robust safety protocol. It is imperative to consult the Safety Data Sheet (SDS) for each specific brominated nitrile compound before commencing any work.

Hazard Identification and Risk Assessment

A comprehensive risk assessment should be performed before handling any brominated nitrile compound. This involves identifying the specific hazards of the compound, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 standard provides a readily recognizable system for identifying the hazards of materials.[1][16] While the specific ratings for each brominated nitrile will vary, a general understanding of the four-color diamond is essential for quick hazard assessment.

  • Blue (Health): Indicates the level of health hazard. Brominated nitriles will typically have a rating of 2 (Moderate) or higher, indicating that they are hazardous to health.

  • Red (Flammability): Indicates the susceptibility to ignition. While many brominated nitriles are not highly flammable, this can vary.

  • Yellow (Instability/Reactivity): Indicates the potential for detonation or explosive decomposition. This is a critical parameter for brominated nitriles, as some can be reactive.

  • White (Special Hazards): Provides information on special hazards, such as oxidizing properties or reactivity with water.

Always refer to the SDS for the specific NFPA 704 ratings of the compound you are using.

Incompatibility

A critical component of the risk assessment is identifying and avoiding contact with incompatible materials. Brominated nitrile compounds can react dangerously with a variety of substances.

Incompatible Material ClassPotential Hazard
Strong Oxidizing Agents Violent reactions, fire, or explosion.
Strong Acids Can catalyze violent polymerization or decomposition, potentially releasing toxic gases.[12]
Strong Bases Can induce hydrolysis, which may be exothermic.
Reducing Agents May react vigorously.
Certain Metals (e.g., Aluminum, Powdered Metals) Can catalyze decomposition or react violently.[12]
Water/Moisture (for certain compounds) Can lead to hydrolysis and the release of toxic or corrosive byproducts like hydrogen cyanide or hydrogen bromide.[17]

This table provides general guidance. Always consult the SDS for the specific compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling brominated nitrile compounds. The selection of PPE should be based on the specific compound and the nature of the experimental work.

PPE_Selection_Workflow

Hand Protection

Nitrile gloves are generally recommended for handling brominated organic compounds.[18] However, the breakthrough time can vary significantly depending on the specific compound, its concentration, and the thickness of the glove. For high-risk operations or prolonged handling, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contamination.[17]

Glove MaterialGeneral Resistance to Brominated OrganicsNotes
Nitrile Good to Excellent (for splash protection)Recommended for general laboratory use. Breakthrough times can be short for some halogenated hydrocarbons.[18]
Neoprene GoodOffers good resistance to a broad range of chemicals.
Butyl Rubber Very Good to ExcellentRecommended for handling highly corrosive or toxic substances.
Viton® ExcellentOffers excellent resistance to aromatic and halogenated hydrocarbons.

This table is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data for the compound in use.[1][4][19][20][21][22][23]

Eye and Face Protection

Chemical splash goggles are mandatory. For procedures involving a significant splash risk or the handling of larger quantities, a face shield should be worn in addition to goggles.

Body Protection

A flame-resistant laboratory coat should be worn at all times. Ensure that the lab coat is fully buttoned and the sleeves are down to the wrists.

Respiratory Protection

All work with brominated nitrile compounds should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[17] In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. All personnel requiring the use of a respirator must be part of a respiratory protection program that includes training and fit-testing.

Storage Protocols

The proper storage of brominated nitrile compounds is critical to maintaining their stability and preventing hazardous situations.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[24]

  • Temperature: The storage area should be maintained within the temperature range specified on the SDS. Some brominated compounds may require refrigeration.[25][26]

  • Containers: Keep containers tightly closed to prevent the escape of vapors and the ingress of moisture.[24] Containers should be in good condition and made of a material compatible with the chemical.

  • Inventory Management: Maintain a detailed inventory of all brominated nitrile compounds. Use a "first-in, first-out" system to avoid the prolonged storage of older chemicals. Note the date of receipt and the date of opening on each container.

Segregation of Incompatible Chemicals

Store brominated nitrile compounds separately from incompatible materials, as outlined in Section 2.2. Use secondary containment (e.g., trays) to separate different hazard classes within the same storage cabinet. Do not store chemicals alphabetically unless they are of the same hazard class.

Experimental Protocols

The following protocols provide a general framework for common laboratory procedures involving brominated nitrile compounds. These should be adapted as necessary based on the specific compound and the experimental requirements, always in consultation with the SDS and a thorough risk assessment.

Protocol for Weighing and Dispensing a Solid Brominated Nitrile Compound

This protocol is adapted from established procedures for handling highly toxic solids like cyanogen bromide.[26]

  • Preparation:

    • Ensure all work is conducted in a certified chemical fume hood.

    • Don the appropriate PPE: double nitrile gloves, chemical splash goggles, face shield, and a flame-resistant lab coat.

    • Place a plastic-backed absorbent pad on the work surface of the fume hood.

    • Assemble all necessary equipment: a clean, dry weighing boat or paper, a spatula, and the receiving vessel.[3]

  • Weighing:

    • Place the weighing boat on the analytical balance and tare it.

    • Carefully open the container of the brominated nitrile compound, pointing the opening away from you.

    • Using the spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.

    • Securely close the primary container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid from the weighing boat to the receiving vessel.

    • If any solid is spilled, clean it up immediately according to the spill cleanup procedure (Section 6.1).

  • Cleanup:

    • Dispose of the weighing boat and any contaminated materials in a designated hazardous waste container.

    • Clean the spatula and any other contaminated equipment according to the decontamination procedure (Section 5.4).

    • Remove and dispose of the outer pair of gloves in the hazardous waste.

    • Wash hands thoroughly with soap and water after removing the inner gloves.

Protocol for Setting Up a Reaction

This protocol provides a general outline for setting up a reaction involving a brominated nitrile compound, drawing on principles from procedures like the Friedel-Crafts reaction of α-bromo-α-phenylacetonitrile.[25]

  • Glassware and Apparatus:

    • Use clean, dry glassware. For moisture-sensitive reactions, flame-dry the glassware under an inert atmosphere.

    • Set up the reaction apparatus in a chemical fume hood. Ensure that the apparatus is securely clamped.

  • Reagent Addition:

    • If the brominated nitrile is a liquid, add it to the reaction vessel using a syringe or a dropping funnel.

    • If it is a solid, it can be added directly or as a solution in a suitable anhydrous solvent.

    • For exothermic reactions, consider adding the brominated nitrile compound dropwise to the reaction mixture, with cooling in an ice bath.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

Protocol for Reaction Workup

The workup procedure will vary depending on the specific reaction. However, the following general principles should be followed.[25][27]

  • Quenching:

    • If the reaction mixture contains reactive reagents, quench them carefully before proceeding with the workup. This may involve the slow addition of water, a saturated aqueous solution of sodium bicarbonate, or another suitable quenching agent. Be aware of the potential for gas evolution or exotherms.

  • Extraction:

    • Perform liquid-liquid extractions in a separatory funnel in the fume hood.

    • Vent the separatory funnel frequently to release any pressure buildup.

  • Washing and Drying:

    • Wash the organic layer with appropriate aqueous solutions (e.g., water, brine) to remove impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator. Ensure that the vapor is vented into the fume hood or a suitable trapping system.

Protocol for Decontamination of Laboratory Equipment

All equipment that has come into contact with brominated nitrile compounds must be decontaminated before being removed from the fume hood for cleaning.[5][28][29][30][31]

  • Initial Rinse:

    • Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. Collect the rinsate as hazardous waste.

  • Decontamination Solution:

    • For some reactive brominated nitriles, a chemical decontamination step may be necessary. A common method for deactivating bromine-containing compounds is to rinse with a saturated aqueous solution of sodium thiosulfate.[17]

    • Allow the decontamination solution to be in contact with the equipment for a sufficient time to ensure complete reaction.

  • Final Cleaning:

    • After decontamination, wash the equipment with soap and water.

    • Rinse thoroughly with deionized water.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving brominated nitrile compounds.

Spill_Response_Workflow

Spill Response
  • Small Spills (contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

    • For spills of bromine-containing compounds, the absorbent material can be treated with a saturated solution of sodium thiosulfate to neutralize the bromine.[17]

    • Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area as described in Section 5.4.

  • Large Spills (outside of a fume hood or of a significant quantity):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Only trained emergency response personnel should attempt to clean up a large spill.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[32]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[32]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[32]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[32]

Waste Disposal

All waste containing brominated nitrile compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste.[18]

  • Containerization: Use a designated, sealable, and properly labeled hazardous waste container. The label should clearly identify the contents, including the words "Hazardous Waste" and the specific names of the chemicals.

  • Neutralization: For some reactive brominated nitriles, a neutralization or deactivation step may be required before disposal. Consult with your institution's EHS department for guidance on appropriate procedures. For example, residual bromine can be neutralized with sodium thiosulfate.[17]

  • Disposal: Do not dispose of brominated nitrile compounds down the drain or by evaporation.[18] Arrange for pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Conclusion

Brominated nitrile compounds are powerful tools in chemical synthesis, but their safe use demands a thorough understanding of their hazards and a disciplined adherence to safety protocols. By implementing the guidelines outlined in these application notes, from comprehensive risk assessment and proper PPE selection to meticulous handling and emergency preparedness, researchers can minimize the risks and create a safer laboratory environment. The principles of scientific integrity and trustworthiness are upheld when the well-being of laboratory personnel is held as the highest priority.

References

  • Chamberland Research Group. (2014). Chamberland SOP Working with Bromine. [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. [Link]

  • UCLA-DOE Institute. (n.d.). Cyanogen Bromide (James Stroud). [Link]

  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. [Link]

  • Scribd. (n.d.). Standard Operating Procedure: Bromine. [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • DBMR, University of Bern. (2017). SOP Decontamination of lab equipment and surfaces contaminated with EtBr. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
  • Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Oklahoma State University EHS. (n.d.). Glove Material Breakthrough Time after Total Immersion. [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested. [Link]

  • Lab Manager. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]

  • Liu, Y., et al. (2019). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Polymers, 11(11), 1845.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. [Link]

  • University of Chicago. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. [Link]

  • ResearchGate. (2025). Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. [Link]

  • Organic Syntheses. (n.d.). cyanogen bromide. [Link]

  • Google Patents. (n.d.).
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]

  • NFPA. (2021). Hazardous Materials Identification. [Link]

  • Academia.edu. (n.d.). Reaction of secondary acetylenic bromides with sodium nitrite: synthesis of 3,5-alkyl(aryl)-4-nitroisoxazoles. [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Addgene. (n.d.). Weighing Reagents Protocol. [Link]

  • New Environment Inc. (n.d.). NFPA Chemicals. [Link]

  • YouTube. (2016). How to Dispense and Weigh a Liquid. [Link]

  • University of Cambridge. (n.d.). Incompatible chemicals | Department of Engineering Health & Safety. [Link]

  • Scribd. (n.d.). SOP 005 On Weighing and Dispensing Procedure. [Link]

  • YouTube. (2021). REActivities Bromination Workup and Data Collection (2/2). [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemistry LibreTexts. (2020). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Santa Maria, L. A., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2539.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to fundamentally improve your reaction yields and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured to provide direct answers and actionable solutions to specific problems you may encounter during the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Question 1: Why is my yield of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile consistently low?

Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Poor Quality of Starting Materials

The purity of your starting material, 3-bromo-4-methoxyphenylacetonitrile, is paramount. Impurities can interfere with the reaction, leading to the formation of side products and consequently, a lower yield of the desired product.

  • Solution:

    • Purity Verification: Always verify the purity of the starting material using techniques like NMR or GC-MS before commencing the synthesis.

    • Purification of Starting Material: If impurities are detected, purify the 3-bromo-4-methoxyphenylacetonitrile by recrystallization or column chromatography.

Potential Cause 2: Incomplete Deprotonation

The synthesis of the target molecule involves the methylation of 3-bromo-4-methoxyphenylacetonitrile. This step requires the complete deprotonation of the benzylic position to form a stable carbanion. Incomplete deprotonation will result in unreacted starting material.

  • Solution:

    • Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices.

    • Reaction Conditions: Conduct the deprotonation at a suitable temperature. For instance, when using NaH, the reaction may require gentle heating. With LDA, the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Potential Cause 3: Suboptimal Reaction Conditions for Methylation

The subsequent methylation step is a nucleophilic substitution reaction. The choice of solvent, temperature, and methylating agent significantly impacts the reaction's efficiency.

  • Solution:

    • Solvent Selection: Use a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous, as water can quench the carbanion.[1]

    • Temperature Control: Maintain the appropriate temperature throughout the reaction. The addition of the methylating agent should be done cautiously to control any exothermic reaction.

    • Methylating Agent: Use a reactive methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Potential Cause 4: Side Reactions

Several side reactions can compete with the desired methylation, leading to a reduced yield.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of water, forming the corresponding carboxylic acid.[1]

  • Over-methylation: While less common for this specific substrate, it's a possibility to consider.

  • Solution:

    • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are crucial to prevent hydrolysis. Use dry solvents and glassware.[1]

    • Stoichiometry Control: Use a slight excess of the methylating agent, but avoid a large excess to minimize potential side reactions.

Question 2: I'm observing significant impurity peaks in my crude product's NMR/LC-MS. What are they and how can I minimize them?

The presence of impurities complicates the purification process and reduces the overall yield. Identifying these impurities is the first step toward eliminating them.

Common Impurity 1: Unreacted 3-bromo-4-methoxyphenylacetonitrile

This is the most common impurity and indicates an incomplete reaction.

  • Cause: Insufficient base, short reaction time, or low temperature.

  • Solution:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

    • Base Stoichiometry: Use a slight excess of the base to drive the deprotonation to completion.

Common Impurity 2: 2-(3-bromo-4-methoxyphenyl)acetic acid

This impurity arises from the hydrolysis of the nitrile group.[1]

  • Cause: Presence of water in the reaction mixture.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Common Impurity 3: Products of Base-Induced Side Reactions

Strong bases can sometimes react with the solvent or the product itself, leading to complex mixtures.

  • Cause: Use of an inappropriate base or excessively high temperatures.

  • Solution:

    • Base Selection: Choose a base that is strong enough for deprotonation but has low nucleophilicity.

    • Temperature Control: Maintain the recommended temperature for the chosen base.

Question 3: My purification by column chromatography is proving difficult. What can I do to improve the separation?

Effective purification is key to obtaining a high-purity final product.

Issue 1: Poor Separation on the Column

  • Cause: Inappropriate solvent system for elution.

  • Solution:

    • TLC Optimization: Systematically test different solvent systems using TLC to find the optimal mobile phase that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.

Issue 2: Product Streaking on the TLC Plate and Column

  • Cause: The compound may be too polar for the chosen solvent system or could be interacting strongly with the silica gel.

  • Solution:

    • Solvent System Modification: Add a small amount of a more polar solvent, like methanol, to the elution mixture to reduce streaking.[1]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.

Issue 3: Emulsion Formation During Aqueous Workup

  • Cause: The presence of both organic and aqueous layers with similar densities or the formation of surfactants.

  • Solution:

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[1]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Q1: What is the most common synthetic route for this compound?

The most direct and widely used method is the α-methylation of 3-bromo-4-methoxyphenylacetonitrile. This involves deprotonation at the benzylic position with a strong base, followed by quenching the resulting carbanion with a methylating agent.

Q2: What safety precautions should I take when working with cyanide-containing compounds?

Sodium cyanide and related reagents are highly toxic.[1] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

Q3: Can I use a different methylating agent instead of methyl iodide?

Yes, other methylating agents like dimethyl sulfate can be used. However, be aware that dimethyl sulfate is also highly toxic and carcinogenic, so appropriate safety measures must be taken. The choice of methylating agent may also influence the reaction rate and yield.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.

Q5: What are some alternative synthetic strategies to consider?

While the α-methylation of the corresponding acetonitrile is common, other routes could be explored, such as:

  • Palladium-catalyzed cyanation: This involves the reaction of a suitable precursor, like 2-(3-bromo-4-methoxyphenyl)-2-methylpropan-1-ol, with a cyanide source in the presence of a palladium catalyst.[2]

  • Nucleophilic substitution: Starting from a compound with a good leaving group at the benzylic position and reacting it with a cyanide salt.

III. Experimental Protocols and Data

Optimized Protocol for the Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-bromo-4-methoxyphenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Dissolve 3-bromo-4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Data Summary Table
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THFPolar aprotic solvent that dissolves reactants and is inert.
Methylating Agent Methyl Iodide (CH₃I)Reactive and effective for methylation.
Temperature 0 °C to Room TemperatureControlled temperature for safe and efficient reaction.
Purification Column ChromatographyEffective for separating the product from impurities.[1]
Reaction Workflow Diagram

SynthesisWorkflow Start Starting Materials: 3-bromo-4-methoxyphenylacetonitrile, NaH, CH3I, Anhydrous THF Deprotonation Deprotonation (0 °C to RT, 1 hr) Start->Deprotonation Methylation Methylation (0 °C to RT, 2-4 hrs) Deprotonation->Methylation Workup Aqueous Work-up (NH4Cl quench, Extraction) Methylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product: 2-(3-bromo-4-methoxyphenyl) -2-methylpropanenitrile Purification->Product

Caption: Workflow for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

IV. References

  • Shee, M., Shah, S. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(31), 4240-4243. [Link]

  • Mills, L. R., Graham, J. M., Patel, P., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19257–19262. [Link]

  • Google Patents. (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Retrieved from

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014. [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides. Retrieved from

  • Taylor & Francis Online. (2020). Cyanation – Knowledge and References. Liquid Crystals, 47(14-15), 2135-2145. [Link]

  • NIH. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o874. [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Retrieved from

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Retrieved from

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

minimizing side reactions in methylation of 3-bromo-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation Process Chemistry Subject: Optimization of


-Methylation for 3-Bromo-4-Methoxyphenylacetonitrile
Ticket ID:  #ALKYL-BR-CN-001
Assigned Specialist:  Senior Application Scientist, Process Development

Executive Summary

You are performing an


-methylation on 3-bromo-4-methoxyphenylacetonitrile . This substrate presents a unique challenge: the ortho-bromine atom exerts an inductive electron-withdrawing effect (-I), which stabilizes the benzylic carbanion. While this facilitates deprotonation, it also increases the acidity of the product (the mono-methylated species), significantly raising the risk of dialkylation .

This guide moves beyond standard textbook protocols, focusing on Phase Transfer Catalysis (PTC) as the industry-standard solution to suppress dialkylation and hydrolysis, ensuring high selectivity for the target mono-methylated product.

Module 1: The Dialkylation Dilemma

The Problem: In classical homogeneous conditions (e.g., NaH/THF), the reaction environment is saturated with base. As soon as the mono-methylated product forms, it competes with the starting material for the base. Because the bromine atom stabilizes the anion, the pKa difference between the starting material and the product is compressed, leading to significant dimethylated impurity .

The Solution: Interfacial Mechanism (PTC) By utilizing a biphasic system (Liquid-Liquid or Solid-Liquid PTC), you restrict the deprotonation event to the interface. The quaternary ammonium catalyst extracts only a stoichiometric amount of the active species into the organic phase, effectively "starving" the reaction of excess base and preventing the second deprotonation.

Visualizing the Competitive Pathway

The diagram below illustrates the kinetic competition you must control.

MethylationPathway SM Starting Material (3-Br-4-OMe-Phenylacetonitrile) Enolate1 Mono-Anion (Reactive Intermediate) SM->Enolate1 Deprotonation (Interface) Hydrolysis Side Product (Amide/Acid) SM->Hydrolysis Water/OH- Mono Target Product (Mono-Methylated) Enolate1->Mono Me-X (k1) Enolate2 Di-Anion (Undesired Intermediate) Mono->Enolate2 Over-Deprotonation (Avoid this!) Mono->Hydrolysis Water/OH- Di Impurity (Dimethylated) Enolate2->Di Me-X (k2)

Caption: Figure 1. Kinetic pathway showing the critical branch point at the Target Product. PTC kinetics minimize the "Over-Deprotonation" path.

Module 2: Critical Process Parameters (CPP)

To minimize side reactions, strictly control these variables.

ParameterRecommended SettingScientific Rationale
Base Selection 50% NaOH (aq) or Solid KOH High concentration reduces water activity (

), starving the hydrolysis pathway while maintaining interfacial deprotonation.
Catalyst TBAB (Tetrabutylammonium bromide)Forms a tight ion pair with the cyanide anion, protecting it from water and enhancing nucleophilicity in the organic phase.
Solvent Toluene or MTBE Non-polar solvents tighten the ion pair (Cat

-Enolate

), increasing the reaction rate (

) relative to side reactions.
Temperature 0°C to 10°C Lower temperatures favor the kinetic product (mono-alkylation) over the thermodynamic equilibration that leads to dialkylation.
Reagent Addition Slow addition of MeI Adding the electrophile slowly prevents localized "hotspots" of concentration that favor double alkylation.

Module 3: Optimized Experimental Protocol

This protocol is designed to be self-validating. If the color changes described do not occur, pause and check the "Troubleshooting" section.

Reagents:

  • Substrate: 3-bromo-4-methoxyphenylacetonitrile (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.05 equiv) — Do not use large excess.

  • Catalyst: TBAB (0.05 equiv)

  • Base: 50% NaOH (aq) (3.0 equiv)

  • Solvent: Toluene (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge the substrate, Toluene, and TBAB into the reactor. Stir vigorously (high shear is critical for PTC).

  • Base Addition: Add 50% NaOH solution. The mixture should form a distinct biphasic emulsion.

    • Checkpoint: Ensure temperature is held at 0–5°C.

  • Reaction: Add Methyl Iodide (MeI) dropwise over 60 minutes.

    • Why? Keeping [MeI] low relative to the substrate ensures that as soon as a mono-methylated molecule is formed, it is statistically less likely to encounter another MeI molecule before the reaction is quenched.

  • Monitoring: Sample the Organic Phase only for HPLC/GC.

    • Target: >95% Conversion, <2% Dialkylated impurity.

  • Quench: Add cold water and separate layers immediately. Wash organic layer with dilute HCl to neutralize residual base (stops hydrolysis).

Module 4: Troubleshooting & FAQs

Q1: I am seeing a significant "dimer" impurity. What is it?

A: This is likely a self-condensation product (Thorpe-Ziegler reaction), where the enolate of one nitrile molecule attacks the cyano group of another.

  • Fix: This occurs when the electrophile (MeI) is added too slowly or is inactive. Ensure your MeI is fresh (colorless, not brown) and increase the agitation speed to ensure the alkylation rate (

    
    ) is faster than the condensation rate (
    
    
    
    ).
Q2: My nitrile peak ( ) is decreasing, and a carbonyl peak is appearing.

A: You are suffering from Hydrolysis . The nitrile is converting to an amide.[1][2][3][4]

  • Fix: Your system has too much "free" water.

    • Switch from 10% NaOH to 50% NaOH or Solid KOH .

    • If using solid base, add a desiccant (like small amount of anhydrous

      
      ) or use a solid-liquid PTC system (e.g., 
      
      
      
      /Acetone) which is milder.
Q3: The reaction stalls at 80% conversion.

A: The catalyst may be "poisoned" by the iodide ions generated from MeI. Iodide is a "soft" anion that competes with your substrate for the catalyst.

  • Fix: Increase catalyst loading to 10 mol%, or switch to Dimethyl Sulfate (DMS) . The methyl sulfate anion is a poor competitor for the catalyst, often driving conversion to 100%.

Q4: Why not use LDA at -78°C?

A: While LDA gives excellent selectivity, it is strictly anhydrous and difficult to scale. For 3-bromo-4-methoxyphenylacetonitrile, the PTC method provides comparable selectivity (>95:5) with significantly lower cost and operational complexity, making it the superior choice for drug development workflows.

References

  • Federsel, H. J. (2003). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery.

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. (The authoritative source on PTC mechanisms for nitriles).

  • Verapamil Hydrochloride Process Patent. (2018). US Patent 10,144,703 B2. (Describes the industrial alkylation of similar arylacetonitrile precursors using TBAB/NaOH).

  • Tundo, P., et al. (2002). "Continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate." Journal of the Chemical Society, Perkin Transactions 1. (Alternative green method for high selectivity).

Sources

Technical Support Center: Purification of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. As a key intermediate in the synthesis of pharmaceuticals like Bicalutamide, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to address the practical challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile?

A1: Impurities can arise from various sources during the synthesis.[3][4] You should anticipate the presence of:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 3-bromo-4-methoxy-α,α-dimethylphenylacetonitrile.

  • Process-Related Impurities:

    • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under acidic or basic workup conditions, leading to the formation of the corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid.[5]

    • Oxidation Products: If the synthesis involves benzylic intermediates, you might find small amounts of the corresponding benzaldehyde or benzyl alcohol derivatives.[5]

    • Over-brominated Species: In some cases, dibrominated or other isomeric bromination products can form as side products.[5]

  • Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., Toluene, Ethyl Acetate, Heptane) and inorganic salts from reagents or quenching steps.[3]

Q2: Which purification method should I attempt first: recrystallization or column chromatography?

A2: For solid compounds, recrystallization is generally the recommended first approach. It is often faster, more scalable, and more economical than chromatography. If your crude material is at least 85-90% pure, a well-chosen recrystallization can often yield a product with >98% purity.[5] Column chromatography should be reserved for situations where recrystallization fails to remove a persistent impurity, when multiple impurities are present, or when the highest possible purity (>99.5%) is required.[5]

Q3: How do I choose an appropriate solvent system for purification?

A3: The principle of "like dissolves like" is your starting point.[6]

  • For Recrystallization: You need a solvent (or solvent mixture) where your desired compound is highly soluble when hot but poorly soluble when cold.[6][7] For an aromatic compound like this, good single solvents to screen are toluene, ethanol, or isopropanol.[6][8] More commonly, a two-solvent system is highly effective.[9][10] A good starting point would be a polar solvent in which the compound dissolves well (like ethyl acetate or acetone) paired with a non-polar anti-solvent in which it is poorly soluble (like hexane or heptane).[8][9]

  • For Column Chromatography: The goal is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. The ideal retention factor (Rƒ) for your product should be between 0.3 and 0.4. A typical mobile phase would be a gradient of ethyl acetate in hexane.[5][11]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot does not guarantee purity, as some impurities may not be UV-active or may co-elute.[12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of pharmaceutical intermediates.[2][13] It can separate and quantify closely related impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any unknown impurities.[14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Troubleshooting

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or the solution is too concentrated, causing it to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: The boiling point of the solvent might be higher than the melting point of your compound-impurity mixture. Alternatively, the rate of cooling might be too rapid.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool can help.

    • If it still oils out, consider a different solvent system with a lower boiling point or one in which your compound has slightly lower solubility.[8]

Q: My recovery yield after recrystallization is very low. What are the likely causes? A: Low yield is a common issue and can stem from several factors.

  • Causality: The most frequent causes are using too much solvent, cooling the solution for too short a time, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Excess Solvent: If you suspect you used too much solvent, you can try to evaporate some of it and re-cool the solution to recover more product.

    • Incomplete Crystallization: Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.

    • Premature Filtration Loss: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[10]

Q: I've performed a recrystallization, but my product is still not pure enough. What should I do next? A: A single recrystallization may not be sufficient if significant amounts of impurities are present or if an impurity has very similar solubility characteristics to your product.

  • Causality: The impurity may be co-crystallizing with your product.

  • Troubleshooting Steps:

    • Second Recrystallization: Simply repeat the process. Often, a second pass will significantly improve purity.

    • Change Solvent System: If the impurity persists, it likely has similar solubility in your chosen solvent. Try a different solvent or solvent pair with different polarity characteristics.

    • Adsorbent Treatment: If the impurity is highly polar and colored, you can add a small amount of activated charcoal to the hot solution, boil briefly, and then filter it hot to remove the charcoal and the adsorbed impurities before cooling.[6]

    • Switch to Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[15]

Column Chromatography Troubleshooting

Q: My compound streaks badly on the TLC plate and the column. How can I get sharp bands? A: Streaking is typically caused by overloading the stationary phase or by acidic/basic properties of the compound.

  • Causality: The compound may be interacting too strongly with the silica gel, possibly due to acidic or basic functional groups. It can also be a sign of sample insolubility in the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column.

    • Add a Modifier to the Eluent: If your compound is acidic, adding a small amount of acetic acid (~0.5-1%) to your mobile phase can improve peak shape. If it's basic, adding triethylamine (~0.5-1%) can help.

    • Check Solubility: Make sure your compound is fully dissolved before loading it onto the column. A small amount of a more polar solvent like dichloromethane can be used for loading if necessary.

Q: I'm not getting good separation between my product and an impurity. How can I improve the resolution? A: Poor separation means the mobile phase is not differentiating enough between the components.

  • Causality: The polarity of the eluent is not optimized for your specific mixture.

  • Troubleshooting Steps:

    • Optimize the Eluent: Systematically test different ratios of your polar and non-polar solvents using TLC. A less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane) will generally increase the separation between bands, though it will take longer to elute.

    • Try a Different Solvent System: If adjusting the ratio doesn't work, try changing one of the solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

    • Consider a Different Stationary Phase: If your compound is unstable on silica gel or the separation is particularly difficult, consider using neutral alumina or reverse-phase silica.

Q: I ran my column, but I can't find my compound in any of the collected fractions. Where could it be? A: This frustrating situation has several possible explanations.

  • Causality: The compound may have decomposed on the column, it may still be stuck at the top, or it may have eluted much faster than expected.

  • Troubleshooting Steps:

    • Check for Decomposition: Before running a column, it's wise to test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot (degradation product) has appeared.

    • Compound is Still on the Column: Your mobile phase is not polar enough. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if you can recover the material.

    • Compound Eluted in the Solvent Front: Your mobile phase was too polar, and the compound eluted with the non-polar solvent front. Check the very first fractions collected.

    • Fractions are Too Dilute: Your compound may be present, but at a concentration too low to see on a TLC plate. Try combining and concentrating the fractions where you expected to find your product.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Starting Purity 85-95%70-95%
Expected Final Purity >98.5%[5]>99.5%[5]
Typical Yield 70-90%60-85%
Recommended Solvents Toluene, Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane[5][8][9]Hexane/Ethyl Acetate Gradient, Dichloromethane/Hexane Gradient[5][11]
Primary Application Bulk purification, removal of major impurities.High-purity polishing, separation of closely related impurities.

Experimental Protocols & Workflows

Workflow for Purification Method Selection

This diagram outlines the decision-making process for purifying your crude product.

Purification_Decision Start Crude Product (2-(3-bromo-4-methoxyphenyl) -2-methylpropanenitrile) TLC_Check Analyze crude material by TLC. Is it >85% pure with one major spot? Start->TLC_Check Recrystallization Attempt Recrystallization TLC_Check->Recrystallization Yes Column Perform Silica Gel Column Chromatography TLC_Check->Column No Purity_Check_1 Analyze Purity (HPLC, NMR). Is it >98.5% pure? Recrystallization->Purity_Check_1 Purity_Check_1->Column No End_Product Pure Product Purity_Check_1->End_Product Yes Purity_Check_2 Analyze Purity (HPLC, NMR). Is it >99.5% pure? Column->Purity_Check_2 Purity_Check_2->Column No, re-optimize chromatography Purity_Check_2->End_Product Yes

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Two-Solvent Recrystallization

This protocol uses a solvent pair, such as ethyl acetate (good solvent) and hexane (anti-solvent), a common and effective choice.[9][10]

Recrystallization_Workflow A 1. Dissolve crude solid in a minimal amount of hot ethyl acetate. B 2. (Optional) If insoluble impurities exist, perform a hot gravity filtration. A->B C 3. While stirring the hot solution, add hexane dropwise until a persistent cloudiness appears. B->C D 4. Add a few drops of hot ethyl acetate to redissolve the cloudiness. C->D E 5. Remove from heat and allow to cool slowly to room temperature. D->E F 6. Place the flask in an ice bath for >30 minutes to maximize crystallization. E->F G 7. Collect crystals by vacuum filtration using a Büchner funnel. F->G H 8. Wash the crystals with a small amount of cold hexane. G->H I 9. Dry the purified crystals under vacuum. H->I

Caption: Step-by-step workflow for two-solvent recrystallization.

Detailed Steps:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring until all the solid dissolves.[6]

  • If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[10]

  • Re-heat the solution to boiling. Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution just becomes cloudy.[10]

  • Add a few drops of the hot "good" solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol describes a standard flash chromatography procedure on silica gel.

Detailed Steps:

  • Select Eluent: Using TLC, determine an appropriate eluent system (e.g., 15% Ethyl Acetate in Hexane) that gives your product an Rƒ value of approximately 0.3-0.4.

  • Pack Column: Prepare a slurry of silica gel in the non-polar solvent (hexane). Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the packed column by running 2-3 column volumes of the initial, non-polar eluent through it.

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Collect Fractions: Collect fractions of a consistent volume. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

References

  • University of Rochester.
  • Gilbert, J.C. & Martin, S.F.
  • Reddit r/Chempros.
  • BenchChem. Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • BenchChem. Technical Support Center: Purification of 3-Hydroxy-2-phenylacrylonitrile.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Shrivastava, A. et al. Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.
  • MIT OpenCourseWare.
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BLDpharm. 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile.
  • ResearchGate.
  • Google Patents.
  • DergiPark. Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • CORA.

Sources

Technical Support Center: Optimizing Thermal Parameters for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Thermodynamics

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield inconsistencies, thermal runaways, or impurity profiles (specifically mono-methylated byproducts) during the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile .

This transformation typically involves the gem-dimethylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile using a strong base (e.g., Sodium Hydride or Potassium tert-butoxide) and a methylating agent (Methyl Iodide or Dimethyl Sulfate).

The Thermal Paradox

The reaction presents a specific thermal challenge:

  • Kinetic Necessity: High activation energy is required to overcome the steric hindrance of the second methylation event (forming the quaternary carbon).

  • Thermodynamic Risk: The deprotonation and alkylation steps are highly exothermic. Furthermore, the aryl bromide moiety poses a risk of halogen-metal exchange if organolithium bases (e.g.,

    
    -BuLi) are used without strict cryogenic control (
    
    
    
    C).

Our Recommended Route: To maximize robustness and avoid cryogenic complexity, we recommend a Sodium Hydride (NaH) mediated pathway in THF or DMF at controlled near-ambient temperatures (


C to 

C).

Critical Control Points (CCPs)

The following diagram illustrates the thermal logic flow for the reaction setup.

ReactionLogic Start Start: Precursor Dissolution BaseAdd CCP 1: Base Addition (NaH) Target: 0°C Risk: H2 Evolution / Exotherm Start->BaseAdd AnionForm Anion Formation Stir 30-60 min @ 0°C -> RT BaseAdd->AnionForm H2 Gas Release MeIAdd CCP 2: MeI Addition Target: < 10°C Risk: Runaway / Volatility (bp 42°C) AnionForm->MeIAdd Deep Red Color Change Reaction Reaction Aging Allow warm to RT (20-25°C) MeIAdd->Reaction Slow Addition Quench CCP 3: Quench Cool to 0°C Risk: Violent Hydrolysis Reaction->Quench Check HPLC

Figure 1: Thermal Critical Control Points (CCPs) for Gem-Dimethylation.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile via NaH/MeI alkylation.

Reagents & Equipment
  • Substrate: 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 equiv)

  • Base: NaH (60% dispersion in mineral oil, 2.2 - 2.5 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide). Note: DMF accelerates the reaction but complicates workup.

  • Sensors: Internal temperature probe (PT100) required.

Step-by-Step Thermal Protocol
StepOperationTemp SetpointTechnical Rationale
1 Slurry Preparation 0°C Suspend NaH in anhydrous solvent. Cooling prevents immediate exotherm upon substrate addition.
2 Substrate Addition 0°C to 5°C Add substrate solution dropwise. Wait for H₂ evolution to subside. Rapid addition causes foaming and thermal spikes.
3 Anion Aging 20°C Warm to RT for 30-60 mins. Ensure complete deprotonation (formation of the benzylic carbanion). Solution usually turns dark red/brown.
4 Re-Cooling -10°C to 0°C CRITICAL. Cool before adding MeI. MeI boils at 42.5°C; a localized exotherm can vaporize the reagent, pressurizing the vessel and lowering yield.
5 MeI Addition < 10°C Add MeI very slowly. Monitor internal temp. Do not allow T > 10°C. The second methylation is slower than the first; excess MeI is needed.
6 Reaction Aging 25°C Allow to warm to room temperature naturally. Stir for 2-4 hours. Monitor by HPLC/TLC.
7 Quenching 0°C Cool reaction mixture. Add saturated NH₄Cl or water dropwise. Destroy excess NaH carefully.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of "mono-methyl" impurity (approx. 10-15%). Why?

A: This is a classic "Stalled Alkylation" issue.

  • Cause: The second deprotonation (of the mono-methyl intermediate) is sterically more difficult and the resulting anion is less stable. If the temperature is too low during the aging phase, the second alkylation may not proceed.

  • Fix: After the initial addition of MeI at 0°C, ensure you allow the reaction to warm to 25°C (or even 35°C if using THF) for at least 2 hours.

  • Advanced Fix: If the problem persists, switch to Potassium tert-butoxide (KOtBu) in THF. The potassium counter-ion often provides a "looser" ion pair, increasing the reactivity of the carbanion.

Q2: The reaction mixture turned black and viscous. Is my product gone?

A: Not necessarily, but it indicates decomposition.

  • Cause: Thermal runaway. If the internal temperature spiked >50°C during MeI addition, you likely polymerized the MeI or degraded the sensitive benzylic anion.

  • Prevention: Ensure your chiller capacity is sufficient. Use a dosing pump for MeI addition, linked to the internal temperature probe (stop dosing if T > 10°C).

Q3: Can I use n-Butyllithium (n-BuLi) instead of NaH?

A: Proceed with extreme caution.

  • Risk: The 3-bromo substituent on your phenyl ring is susceptible to Lithium-Halogen Exchange.

  • Mechanism:

    
    . This will strip the bromine off your molecule, destroying the core scaffold.
    
  • Requirement: If you must use n-BuLi, you must operate at -78°C strictly. We do not recommend this for scale-up. Stick to NaH or KOtBu, which do not attack the aryl bromide at 0°C.

Q4: Safety concerns regarding Methyl Iodide?

A: MeI is a volatile neurotoxin and suspected carcinogen.[1][2]

  • Containment: All transfers must occur in a closed system or high-velocity fume hood.

  • Neutralization: Quench all waste streams with aqueous ammonia or dilute NaOH to destroy unreacted MeI before disposal.

Diagnostic Logic Tree

Use this flowchart to diagnose yield issues based on your HPLC/GC data.

Troubleshooting Result Analyze Crude Mixture (HPLC) Mono High Mono-Methyl (>10%) Result->Mono DesBromo Des-Bromo Impurity (Bromine missing) Result->DesBromo StartMat Unreacted Starting Material Result->StartMat Success Target Product (>95%) Result->Success Action1 Increase Aging Temp to 30°C Check Base Stoichiometry (>2.2 eq) Mono->Action1 Cause: Incomplete 2nd Alkylation Action2 Do NOT use Li-bases Switch to NaH or KOtBu DesBromo->Action2 Cause: Halogen Exchange Action3 Titrate Base Dry THF (KF < 50 ppm) StartMat->Action3 Cause: Wet Solvent / Dead Base

Figure 2: Diagnostic Logic Tree for Impurity Profiling.

References

  • General Alkylation of Arylacetonitriles

    • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. Link

  • Safety of Methyl Iodide

    • U.S. EPA. (2000).[3] Methyl Iodide (Iodomethane) Hazard Summary. Link

  • Gem-Dimethylation Methodologies: Kawai, N., et al. (2010). Efficient Synthesis of Gem-Dimethylated Compounds. Chemical and Pharmaceutical Bulletin, 58(8), 1132. (Contextual reference for gem-dimethyl stability).
  • Halogen-Metal Exchange Risks

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. Link

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Methyl Iodide or pyrophoric bases.

Sources

resolving solubility issues during 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Workup Challenges

Case ID: GEM-CN-SOL-001 Status: Active Classification: Synthesis / Purification / Crystallization[1]

Diagnostic Overview: The "Molecular Brick" Effect

This guide addresses the specific physicochemical challenges of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile .

The Core Problem: This molecule sits in a "solubility valley."[1] It possesses conflicting structural motifs:

  • Lipophilic Drivers: The aromatic ring, the bromine atom, and the gem-dimethyl group make it highly soluble in non-polar solvents (DCM, Toluene).

  • Crystallization Disruptors: The gem-dimethyl group introduces significant steric bulk and rotational freedom, increasing the entropy of fusion.[1] This makes the compound thermodynamically prefer the liquid (oil) state over the solid crystal lattice, leading to the dreaded "oiling out" phenomenon.[2]

  • Density Ambiguity: The heavy bromine atom often pushes the density of the organic phase close to that of water (approx. 1.0–1.1 g/mL depending on concentration), causing phase inversion confusion during extraction.[1]

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Product "Oils Out" during recrystallizationGem-dimethyl entropy effect; cooling too fast; supersaturation too high.[1]Reheat to dissolve, add seed crystal at metastable zone, cool at <0.5°C/min.
Emulsion / No Phase Separation Density of organic phase

Aqueous phase (due to Br atom).[1]
Add Brine (increase aq. density) or switch solvent from EtOAc to DCM (heavier) or TBME (lighter).[1]
Co-elution in Chromatography Mono-methylated impurity has nearly identical Rf.[1]Switch to Toluene/Hexane gradients; standard EtOAc/Hexane often fails to separate these lipophilic homologs.[1]
Cloudy Organic Layer Fine inorganic salts (NaBr/KBr) suspended in lipophilic oil.[1]Filter through Celite pad before drying; do not rely on gravity settling.[1]

Troubleshooting Guide (Q&A)

Category A: Crystallization & "Oiling Out"[1][2][3]

Q: I am trying to recrystallize the product from hot Ethanol/Water, but it separates as a yellow oil at the bottom. How do I fix this?

A: This is the classic "Oiling Out" (Liquid-Liquid Phase Separation) characteristic of gem-dimethyl aryl nitriles.[1] The oil phase is a solute-rich liquid that forms because the energy barrier to form an ordered crystal lattice is higher than the energy to form a disordered liquid droplet.[1]

The Fix: The "Two-Solvent Displacement" Protocol Do not use simple cooling.[1] You must control the supersaturation trajectory.[1][3]

  • Switch Solvents: Ethanol/Water is too polar.[1] The hydrophobic gem-dimethyl group "hates" the water, forcing the oil out too fast.[1]

  • Recommended System: IPA (Isopropyl Alcohol) / Heptane .

    • Dissolve the oil in minimal warm IPA (approx. 40-50°C).

    • Add warm Heptane dropwise until just cloudy.[1]

    • Add a Seed Crystal (essential).[1][2] If you lack seeds, scratch the glass vigorously or use a sonication bath for 10 seconds to induce nucleation.[1]

    • Cool Slowly: Wrap the flask in foil/cotton to ensure cooling takes hours, not minutes.

Category B: Extraction & Phase Separation[1][4][5][6]

Q: During the workup, I cannot tell which layer is the organic phase. The interface is messy.

A: The bromine atom significantly increases the density of your product.[1]

  • Scenario: If you are using Ethyl Acetate (d=0.90), a concentrated solution of your brominated product can raise the organic density to ~1.0, matching the aqueous layer.

  • The Solution:

    • The "Drop Test": Add a drop of water to the funnel. Watch where it goes. If it travels through the top layer and stops at the interface, the top layer is organic.[1]

    • Force the Density Gap:

      • Option A (Make Aqueous Heavier): Add saturated Brine (NaCl).[1] This pushes aqueous density to >1.2 g/mL, forcing your organic layer to the top.[1]

      • Option B (Make Organic Heavier): Dilute with Dichloromethane (DCM, d=1.33).[1] Your product layer will definitely be at the bottom.[1]

Category C: Purification & Impurities[1][2][3][4]

Q: I see a "shadow" spot just below my product on TLC. Is this the mono-methylated byproduct?

A: Yes. If you synthesized this via alkylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile, the mono-methyl impurity is the most persistent contaminant.[1]

  • Solubility Insight: Both compounds are highly lipophilic.[1] They co-crystallize and co-elute in standard EtOAc/Hexane systems.[1]

  • Resolution:

    • Chromatography: Use Toluene as the primary solvent.[1] The pi-pi interactions between Toluene and the aromatic rings often discriminate better based on the steric bulk of the gem-dimethyl vs. mono-methyl groups than simple polarity-based solvents.[1]

    • Chemical Scavenging: If the impurity persists, the mono-methyl compound has an acidic proton (alpha to nitrile). The gem-dimethyl product does not.[1] Treating the mixture with a weak base and washing with water can sometimes selectively remove the mono-methyl species as a salt, though this is risky with nitriles.[1]

Validated Protocols

Protocol 1: Anti-Oiling Crystallization Workflow

Target: Converting oil to solid for high purity.

  • Dissolution: Take the crude oil (approx. 10g). Add Isopropanol (IPA) (approx. 20-30 mL) and heat to 50°C. Ensure full dissolution.

  • The "Cloud Point": Add Heptane dropwise to the warm solution.[1] Stop immediately when a faint, persistent turbidity (milky haze) appears.[1]

  • Re-Clear: Add 1-2 mL of IPA to make the solution clear again.

  • Seeding: Add <5 mg of pure seed crystals.

    • Critical Step: Hold temperature at 45°C for 30 mins. Allow the seeds to grow.[1] Do not cool yet.

  • Controlled Ramp: Lower temperature by 5°C every 30 minutes until reaching room temperature.

  • Harvest: Filter the white crystalline solid. Wash with cold 1:4 IPA:Heptane.

Protocol 2: Density-Safe Extraction

Target: Preventing emulsion and phase inversion.[1]

  • Quench: Quench the reaction mixture (usually NaH/THF) with saturated NH₄Cl.

  • Dilution: Add MTBE (Methyl tert-butyl ether) instead of EtOAc.

    • Why? MTBE (d=0.[1]74) is much lighter than EtOAc.[1] Even with the heavy brominated product, the organic phase will remain buoyant above the aqueous layer.[1]

  • Wash: Wash with water, then Brine.[1][4]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if the product is oily; the oil tends to coat the magnesium salt, leading to yield loss during filtration.[1]

Visualizations

Figure 1: The "Oiling Out" Decision Tree

Caption: Logic flow for rescuing a crystallization batch that has separated into an oil.

OilingOutStrategy Start START: Product Oils Out CheckTemp Is the solution hot? Start->CheckTemp Reheat Reheat to Dissolve Oil (Add minimal good solvent) CheckTemp->Reheat No CheckTemp->Reheat Yes (Oil persists) SeedCheck Do you have Seed Crystals? Reheat->SeedCheck GenerateSeed Generate Seeds: Take 1mL aliquot -> Evaporate -> Scratch Glass SeedCheck->GenerateSeed No Metastable Cool to Metastable Zone (Just above oiling point) SeedCheck->Metastable Yes GenerateSeed->Metastable AddSeed ADD SEED CRYSTALS Metastable->AddSeed Hold Hold Temp for 30 mins (Ostwald Ripening) AddSeed->Hold SlowCool Slow Cool (<5°C per 30 mins) Hold->SlowCool

Figure 2: Extraction Phase Density Logic

Caption: Selecting the correct solvent system based on the heavy bromine substituent.

ExtractionLogic Product Brominated Product (High Density) SolventChoice Choose Solvent Product->SolventChoice DCM DCM (d=1.33) Organic = BOTTOM SolventChoice->DCM EtOAc EtOAc (d=0.90) Organic = ??? (Risk) SolventChoice->EtOAc MTBE MTBE (d=0.74) Organic = TOP SolventChoice->MTBE Safe Safe Separation DCM->Safe Heavy Org Risk Phase Inversion Risk (If Conc. > 10%) EtOAc->Risk MTBE->Safe Light Org

[1]

References

  • Mettler Toledo. "Oiling Out in Crystallization."[1] Mettler Toledo Technical Guides. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1] (General reference for arylacetonitrile synthesis and workup).

  • PubChem. "2-(2-Bromo-4-methoxyphenyl)propanenitrile Compound Summary."[1][5] National Library of Medicine. [Link]

  • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications."[1] Wiley-VCH, 2013.[1] (Authoritative text on resolving oiling out via seeding).

Sources

Technical Support Center: Precision Synthesis of 2-Methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 2-methylpropanenitrile (isobutyronitrile) . It addresses the specific challenge of steric hindrance inherent to nucleophilic substitution on secondary alkyl halides.

Ticket Subject: Overcoming Steric Hindrance in Secondary Alkyl Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

Synthesizing 2-methylpropanenitrile (


) via the cyanation of isopropyl halides involves an 

reaction at a secondary carbon . Unlike primary substrates, the isopropyl group presents significant steric bulk adjacent to the electrophilic center.
  • The Conflict: The cyanide ion (

    
    ) must attack the 
    
    
    
    orbital from the backside. The two methyl groups on the
    
    
    -carbon hinder this approach (Steric Hindrance).
  • The Consequence: The reaction rate decreases, allowing the competing Elimination (

    
    )  pathway to dominate, producing propene gas instead of the nitrile.
    
  • The Solution: To overcome this, we must enhance the nucleophilicity of the cyanide ion (making it "naked") while suppressing the basicity that favors elimination.

Troubleshooting Guide (Q&A)

Q1: "I am seeing significant gas evolution (propene) and low nitrile yield. Why?"

Diagnosis: You are likely running the reaction under conditions that favor the


 mechanism .
Root Cause:  Cyanide is both a nucleophile and a moderate base (

of HCN

9.2). In protic solvents (like ethanol or water), the cyanide anion is heavily solvated (hydrogen-bonded), which reduces its nucleophilicity. However, its basicity remains sufficient to abstract a

-proton from the isopropyl group, especially if the reaction is heated to overcome the steric barrier. Corrective Action:
  • Switch Solvents: Move to Polar Aprotic Solvents (DMSO, DMF, or DMAc). These solvents solvate cations (

    
    ) well but leave the anion (
    
    
    
    ) "naked" and highly reactive, increasing
    
    
    rates by orders of magnitude relative to
    
    
    [1].
  • Lower Temperature:

    
     has a higher activation energy than 
    
    
    
    . Lowering the temperature (e.g., from reflux to 40-60°C) in a more reactive solvent can shift selectivity toward substitution.
Q2: "The reaction is stalling even in DMSO. How can I drive it to completion?"

Diagnosis: The steric barrier is raising the activation energy too high for standard kinetic collisions. Root Cause: The secondary carbon requires a very specific trajectory for the nucleophile. Even "naked" cyanide might struggle if the counter-ion (e.g.,


) is essentially ion-paired too tightly in less polar media.
Corrective Action: 
  • Implement Phase Transfer Catalysis (PTC): Use a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) in a biphasic system (Water/Toluene). The lipophilic quaternary ammonium cation pairs with

    
    , dragging it into the organic phase where it is desolvated and extremely reactive [2].
    
  • Add Crown Ethers: If sticking to monophasic organic solvents, add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ). This sequesters the metal cation, breaking the ion pair and freeing the cyanide anion to attack the hindered center.
Q3: "I cannot separate the product from the solvent."

Diagnosis: Isobutyronitrile has a boiling point of ~107-108°C [3].[1] This is dangerously close to Toluene (110°C) and water azeotropes. Corrective Action:

  • Use High-Boiling Solvents for Synthesis: Use DMSO (bp 189°C) or DMF (bp 153°C) so you can distill the product out of the reaction mixture.

  • Use Low-Boiling Solvents for Extraction: If using PTC, use Dichloromethane (DCM) or Diethyl Ether as the organic phase, which can be stripped off easily, leaving the nitrile.

Comparative Data: Reaction Optimization

The following table summarizes the expected outcomes based on solvent and catalyst choices for the reaction:



Reaction SystemSolvent TypeDominant MechanismEst.[2] Yield (Nitrile)Primary Side Product
Ethanol/Water (Reflux) Polar Protic

/ Slow

< 30%Propene (Gas)
DMSO (Dry) Polar Aprotic

75-85%Isopropyl Alcohol (trace)
Toluene/Water + TBAB PTC (Biphasic)

(Enhanced)
85-92% Hydrolysis products
Benzene + 18-Crown-6 Non-polar + Host

(Naked Anion)
80-90%None (Cleanest)

Visualizing the Solution

Diagram 1: The Steric Conflict ( vs )

This diagram illustrates why the secondary structure forces the competition between substitution and elimination.

StericConflict cluster_0 Substrate (Isopropyl Bromide) Substrate Secondary Carbon (Sterically Hindered) Product Product Substrate->Product Isobutyronitrile (Target) BetaH Beta-Hydrogen (Exposed) SideProduct SideProduct BetaH->SideProduct Propene (Elimination) Cyanide Cyanide Ion (CN-) Cyanide->Substrate Path A: SN2 Attack (Blocked by Methyl groups) Cyanide->BetaH Path B: E2 Abstraction (Accessible)

Caption: Path A (


) is sterically hindered by the two methyl groups, making Path B (

) kinetically favorable unless conditions (solvent/catalyst) are optimized.
Diagram 2: Phase Transfer Catalysis Workflow

The recommended workflow to bypass solvation issues.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) NaCN Na+ CN- (Solvated) Transfer Cation Exchange NaCN->Transfer Source QCN_aq Q+ CN- (Ion Pair) QCN_org Q+ CN- (Naked/Reactive) QCN_aq->QCN_org Phase Transfer Transfer->QCN_aq Product 2-Methylpropanenitrile QCN_org->Product Fast SN2 QBr Q+ Br- QCN_org->QBr Br displaced Substrate Isopropyl Bromide Substrate->Product QBr->Transfer Recycle Catalyst

Caption: The quaternary ammonium catalyst (


) shuttles cyanide into the organic phase, stripping away water and exposing the reactive anion.

Recommended Experimental Protocol

Method: Phase Transfer Catalyzed Cyanation Best for: High yield, overcoming sterics, and ease of workup.

Reagents:

  • Isopropyl Bromide (1.0 equiv)

  • Sodium Cyanide (1.5 equiv) [DANGER: Highly Toxic]

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Water / Toluene (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaCN (7.4 g, 150 mmol) in water (30 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol) to the aqueous solution.

  • Organic Phase: Add Toluene (30 mL) followed by Isopropyl Bromide (12.3 g, 100 mmol).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (essential for increasing interfacial area). Monitor by GC or TLC.

    • Note: The reaction typically completes in 4-6 hours. The mild temperature (vs reflux) minimizes propene formation.

  • Workup: Cool to room temperature. Separate the layers. Wash the organic layer with water (2 x 15 mL) to remove residual cyanide.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Purification: Distill the toluene solution. Collect the fraction boiling at 107-108°C.

Safety Critical: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal to prevent HCN gas evolution.

References

  • Solvent Effects in Substitution: Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society. Link

  • Phase Transfer Catalysis: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Physical Properties: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 6563, Isobutyronitrile." PubChem. Link

  • Steric Hindrance in SN2: Master Organic Chemistry. (2012).[2] "Deciding SN1/SN2/E1/E2 - The Solvent." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Assessment of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored to the purity determination of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a key intermediate in various synthetic pathways.

The core philosophy of this guide is to move beyond a simple checklist of validation parameters. We will explore the causality behind experimental choices, ensuring that the described protocol is a self-validating system grounded in scientific rigor and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]

Why HPLC is the Gold Standard for This Analyte

Before delving into the validation protocol, it is crucial to understand why HPLC is the superior analytical choice for a molecule like 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile compared to other common techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Analyte Properties: The target molecule is a non-volatile, thermally stable solid with a distinct UV chromophore (the substituted benzene ring). These characteristics make it an ideal candidate for HPLC with UV detection.[2][3]

  • Gas Chromatography (GC): GC is predicated on the analyte's ability to be volatilized without decomposition.[3][4][5] Given the molecular weight and polar functional groups (nitrile, ether) of our analyte, it would require high temperatures to vaporize, creating a significant risk of thermal degradation and inaccurate quantification. Therefore, GC is an unsuitable primary method for purity and stability testing of this compound.

  • Thin-Layer Chromatography (TLC): While useful for rapid, qualitative assessments (e.g., reaction monitoring), TLC lacks the resolution, precision, and quantitative accuracy required for regulatory submission and definitive purity assessment. HPLC offers vastly superior performance in separating closely related impurities and providing precise, reproducible quantitative data.[6]

HPLC, with its high resolving power and suitability for non-volatile substances, stands out as the most robust and reliable technique for this application.[2][7]

The Validated HPLC Method: Parameters and Rationale

A successful validation begins with a well-developed and optimized chromatographic method. The following reverse-phase HPLC method was designed based on the physicochemical properties of the analyte.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecyl) stationary phase is the workhorse of reverse-phase HPLC, providing excellent hydrophobic retention for aromatic compounds like our analyte. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mobile phase composition provides adequate retention and a sharp peak shape for the analyte. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime.
Detection UV at 230 nmThe substituted aromatic ring provides strong UV absorbance. 230 nm was determined by UV spectral analysis to be a wavelength of high molar absorptivity, ensuring good sensitivity for both the main component and potential impurities.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening, contributing to better peak shape and resolution.
Column Temp. 30°CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Diluent Mobile Phase (Acetonitrile:Water)Using the mobile phase as the diluent is best practice to ensure peak shape is not distorted by solvent effects.

The Validation Protocol: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] For a purity method, this means proving it is specific, sensitive, linear, accurate, and precise.

System Suitability Testing (SST)

Before any validation run or sample analysis, the system's fitness must be confirmed.[10][11] This is not a validation parameter itself, but a prerequisite for valid results. A standard solution of the analyte is injected multiple times (typically n=5 or 6) at the beginning of each run.

Acceptance Criteria:

  • Repeatability (%RSD of Peak Area): ≤ 1.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

These criteria ensure the system is providing reproducible results and the column is performing efficiently.[12]

dot

Caption: A typical workflow for HPLC method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity method, this is arguably the most critical parameter.

Experimental Protocol:

  • Forced Degradation (Stress Testing): Subject the analyte to stress conditions to intentionally produce degradation products.

    • Acid: 0.1 M HCl at 60°C for 24 hours.

    • Base: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

  • Analysis: Analyze a blank (diluent), an unstressed analyte solution, and each of the stressed samples.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity. The method is specific if the main analyte peak is free from co-eluting peaks in all stressed samples, and any degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1][7]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning the expected range. For a purity method, this typically covers from the Quantitation Limit (LOQ) to 150% of the target concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
80801,200
100999,800
1201,203,500
1501,501,100

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[13]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a known batch of the compound).

  • Spike the sample with the reference standard at three different concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three replicates at each level.

  • Calculate the percentage recovery of the spiked amount.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery
80% (n=3)80.079.5, 80.8, 80.199.4, 101.0, 100.1100.2%
100% (n=3)100.099.8, 100.5, 99.299.8, 100.5, 99.299.8%
120% (n=3)120.0119.0, 121.1, 120.499.2, 100.9, 100.3100.1%

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for an API assay.[8]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): One analyst performs the analysis on six separate preparations of the same sample at 100% of the target concentration on the same day, using the same equipment.

  • Intermediate Precision (Inter-assay precision): The experiment is repeated by a different analyst, on a different day, and preferably on a different instrument.

Hypothetical Precision Data:

Precision LevelAnalystDayInstrumentMean Assay (%) (n=6)% RSD
Repeatability 11HPLC-199.80.45%
Intermediate 22HPLC-2100.10.51%

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): ≤ 2.0% for each level, and the combined data should also meet this criterion.

dot

Validation_Parameters Method Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Results) Method->Precision Specificity Specificity (Analyte vs. Others) Method->Specificity Robustness Robustness (Resists Small Changes) Method->Robustness Linearity Linearity (Proportional Response) Accuracy->Linearity Precision->Linearity LOQ LOQ (Reliable Quantification) Specificity->LOQ Range Range Linearity->Range

Sources

Comparative Guide: Synthetic Routes for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , is a critical building block, likely utilized in the synthesis of androgen receptor antagonists or similar pharmaceutical scaffolds requiring a rigid, electron-rich aromatic core.

The synthesis hinges on constructing the quaternary carbon center at the benzylic position. This guide evaluates three distinct methodologies ranging from classical stepwise functionalization to modern catalytic cross-coupling.

Route Comparison Matrix
FeatureRoute A: Classical Alkylation Route B: Pd-Catalyzed Arylation Route C: PTC-Intensified Methylation
Strategy Stepwise construction from aldehydeConvergent C-C bond formationProcess-optimized alkylation
Key Reagents NaCN, MeI, NaH/THFPd(dba)₂, Ligand, IsobutyronitrileMeI, NaOH, TBAB (Catalyst)
Atom Economy Moderate (Multi-step)HighHigh
Scalability Low (NaH safety issues)Moderate (Catalyst cost)High (Industrial Standard)
Cost Profile Low Material / High LaborHigh Material / Low LaborLowest Overall
Recommendation Academic / Small ScaleHigh-Throughput ScreeningProcess Development / Scale-up

Detailed Technical Analysis

Route A: The Classical Stepwise Approach

Best for: Labs with basic reagents and no access to specialized catalysts.

This route builds the molecule linearly from 3-bromo-4-methoxybenzaldehyde . It follows a standard reduction-halogenation-cyanation-alkylation sequence. While reliable, it involves handling hazardous sodium cyanide and pyrophoric sodium hydride.

Mechanism & Causality:

  • Reduction: Borohydride reduction yields the benzyl alcohol.

  • Activation: The alcohol is converted to a bromide or chloride (leaving group) to facilitate substitution.

  • Cyanation: S_N2 substitution introduces the carbon framework.

  • Dialkylation: The benzylic protons are acidic (pKa ~16). Strong base (NaH) generates the carbanion, which attacks Methyl Iodide twice. Critical Note: Mono-methylation is difficult to stop; excess MeI ensures the gem-dimethyl product.

Route B: Palladium-Catalyzed -Arylation (Convergent)

Best for: Rapid analog generation and medicinal chemistry libraries.

This route utilizes Buchwald-Hartwig chemistry to couple isobutyronitrile directly with 4-iodo-2-bromoanisole .

Mechanism & Causality:

  • Selectivity: The oxidative addition of Pd(0) is faster into the C-I bond than the C-Br bond. This allows regiospecific coupling at the 4-position (para to methoxy) while preserving the 2-bromo substituent (meta to the new alkyl group) for future functionalization.

  • Ligand Choice: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃ or Xantphos) are required to facilitate the reductive elimination of the quaternary center.

Route C: Phase Transfer Catalyzed (PTC) Methylation (Recommended)

Best for: Scale-up, safety, and green chemistry compliance.

This route improves upon Route A by replacing the hazardous NaH/THF system with an aqueous NaOH/Organic biphasic system mediated by a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB).

Mechanism & Causality:

  • Interfacial Catalysis: The PTC transports hydroxide ions into the organic phase (or the substrate to the interface), deprotonating the 3-bromo-4-methoxybenzyl cyanide .

  • Safety: Eliminates anhydrous conditions and hydrogen gas evolution associated with NaH.

  • Kinetics: The reaction is often faster and cleaner due to the "salting out" effect of the aqueous phase.

Visualized Pathways (Graphviz/DOT)

SyntheticRoutes cluster_legend Legend Start_Aldehyde 3-Bromo-4-methoxybenzaldehyde Alcohol Benzyl Alcohol Start_Aldehyde->Alcohol NaBH4, MeOH Benzyl_Halide Benzyl Bromide Alcohol->Benzyl_Halide PBr3 or SOCl2 Nitrile 3-Bromo-4-methoxybenzyl cyanide (Precursor) Benzyl_Halide->Nitrile NaCN, DMSO/H2O (SN2) Target TARGET: 2-(3-bromo-4-methoxyphenyl)- 2-methylpropanenitrile Nitrile->Target Route A: NaH, MeI, THF (Classic Base) Nitrile->Target Route C (Recommended): 50% NaOH, MeI, TBAB (PTC Alkylation) Start_Halo 4-Iodo-2-bromoanisole Start_Halo->Target Route B: Pd(dba)2, Ligand Isobutyronitrile, NaOtBu Isobutyro Isobutyronitrile Isobutyro->Target key Solid Line: Stepwise Dashed: Catalytic Red: Recommended

Figure 1: Comparative synthetic flowcharts. Route C (Red arrow) offers the optimal balance of safety and efficiency for the final methylation step.

Experimental Protocols

Protocol 1: Preparation of Precursor (3-Bromo-4-methoxybenzyl cyanide)

Applicable if the nitrile intermediate (CAS 628311-33-1) cannot be sourced commercially.

  • Halogenation: Dissolve 3-bromo-4-methoxybenzyl alcohol (1.0 eq) in DCM at 0°C. Add PBr₃ (0.4 eq) dropwise. Stir for 2 hours. Quench with NaHCO₃, extract, and concentrate to yield the benzyl bromide.

  • Cyanation: Dissolve the benzyl bromide (1.0 eq) in DMSO. Add NaCN (1.2 eq) (Caution: Toxic).[1] The reaction is exothermic; maintain temp <40°C. Stir for 4-6 hours.

  • Workup: Pour into water, extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMSO. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use silica column (Hexane:EtOAc 8:2).

    • Expected Yield: 85-90%.

Protocol 2: PTC-Intensified Methylation (Route C - Recommended)

Based on standard industrial protocols for gem-dimethylation of arylacetonitriles.

Reagents:

  • 3-Bromo-4-methoxybenzyl cyanide: 10.0 mmol

  • Methyl Iodide (MeI): 25.0 mmol (2.5 eq)

  • NaOH (50% aq. solution): 10 mL[2][3]

  • Toluene: 20 mL

  • Tetrabutylammonium Bromide (TBAB): 0.5 mmol (5 mol%)

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with the nitrile, Toluene, and TBAB.

  • Addition: Add the 50% NaOH solution. The mixture will form a biphasic system.

  • Alkylation: Add Methyl Iodide dropwise over 20 minutes with vigorous stirring (essential for phase transfer). Note: Reaction is exothermic.

  • Reaction: Heat to 40-50°C and stir for 3-5 hours. Monitor by TLC or HPLC. The disappearance of the mono-methylated intermediate indicates completion.

  • Quench: Cool to room temperature. Add water (30 mL) and separate layers.

  • Workup: Extract aqueous layer with Toluene (2x). Combine organics, wash with 1N HCl (to remove amine impurities from TBAB decomposition) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate under vacuum. The product, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , typically solidifies upon standing or can be recrystallized from heptane.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of nitrile to amide/acidEnsure reagents are dry; avoid excessive heating with aqueous base.
Mono-methyl impurity Insufficient MeI or BaseUse >2.2 eq MeI. Ensure vigorous stirring in Route C (PTC).
Regio-isomers (Route B) Pd coupling at C-Br siteUse 4-iodo-2-bromoanisole. Keep temp <80°C. Use specific ligand (e.g., Q-Phos).
Coloration Oxidation of electron-rich ringPerform reactions under Nitrogen/Argon atmosphere.

References

  • Bio-Connect / Key Organics. (2025). Product Data: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile [628311-33-1].[4] Retrieved from [Link]

  • Rorig, K. et al. (1956).[5] p-Methoxyphenylacetonitrile.[5] Organic Syntheses, Coll. Vol. 4, p.576. Retrieved from [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.

Sources

Comparative Guide: Quantitative Determination of Bromine in Methoxyphenyl Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of bromine in methoxyphenyl nitrile derivatives is a critical quality attribute (CQA) in pharmaceutical development. These motifs often serve as electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) or as pharmacophores in final drug substances.

The coexistence of the nitrile group (


) and the methoxy group  (

) presents unique analytical challenges. The high nitrogen content generates significant

during mineralization, which can interfere with traditional detection methods. Furthermore, the volatility of bromine species (as

or

) demands closed-system sample preparation.

This guide objectively compares three industry-standard methodologies:

  • Combustion Ion Chromatography (CIC): The automated "Gold Standard" for high-throughput purity analysis.

  • Microwave-Induced Combustion (MIC) + ICP-MS: The superior choice for trace-level impurity analysis.

  • Oxygen Flask Combustion (Schöniger) + Titration: The accessible, manual alternative for laboratories with limited capital equipment.

Part 1: The Analytical Challenge

Methoxyphenyl nitrile derivatives are typically lipophilic solids with high melting points. The analytical difficulty lies in the mineralization step—converting covalently bound organic bromine into measurable bromide ions (


) without loss or interference.
Key Chemical Interferences
  • Nitrile Interference: Upon combustion, the

    
     group oxidizes to nitrogen oxides (
    
    
    
    ), which convert to nitrate (
    
    
    ) and nitrite (
    
    
    ) in aqueous absorption media. In Ion Chromatography, high nitrate concentrations can co-elute with or mask the bromide peak if column selectivity is not optimized.
  • Volatility: Bromine is highly volatile. Open-vessel digestion (e.g., acid block digestion) results in significant analyte loss (

    
     gas), leading to poor recovery (< 80%).
    
  • Matrix Effects: The aromatic ring requires high combustion temperatures (>900°C) to prevent soot formation, which can trap bromine.

Part 2: Method A – Combustion Ion Chromatography (CIC)

Status: Recommended Standard for Purity & Stoichiometry

CIC integrates automated sample combustion with ion chromatography.[1] It is the most robust method for determining bromine content in the 0.1% to 50% (w/w) range typically seen in intermediates.

Mechanism of Action

The sample is introduced into a furnace (


) under an Argon/Oxygen stream. The organic matrix is pyrohydrolyzed:


The gases are trapped in an absorber solution (typically

to reduce

to

) and injected directly into an IC system.
Experimental Protocol (Adapted from ASTM D7359)
  • Sample Prep: Weigh 10–20 mg of the methoxyphenyl nitrile derivative into a ceramic boat. Cover with tungsten oxide (

    
    ) powder to promote combustion and prevent soot.
    
  • Combustion Program:

    • Inlet Temp:

      
      . Outlet Temp:
      
      
      
      .
    • Gas Flow: 400 mL/min

      
      , 200 mL/min Ar (carrier).
      
    • Humidification: Essential for pyrohydrolysis.

  • Absorption: The gas stream bubbles into a scrubber containing 10 mL of 100 ppm

    
     / 10 ppm hydrazine (to reduce any formed bromate back to bromide).
    
  • IC Analysis:

    • Column: High-capacity anion exchange (e.g., Metrosep A Supp 5 or Dionex IonPac AS19). Crucial: High capacity is needed to resolve

      
       from the massive 
      
      
      
      peak generated by the nitrile group.
    • Eluent: Hydroxide or Carbonate/Bicarbonate gradient.

    • Detection: Suppressed Conductivity.[2]

Visualization: CIC Workflow

CIC_Workflow Sample Sample (Solid) + WO3 Catalyst Furnace Furnace (1000°C) Pyrohydrolysis Sample->Furnace Auto-Boat Injection Absorber Gas Absorption Unit (H2O2 Solution) Furnace->Absorber Gases (HBr, NOx, CO2) IC Ion Chromatograph (Anion Exchange) Absorber->IC Aqueous Injection Detector Conductivity Detector Quantification IC->Detector Separated Ions

Caption: Automated workflow for Combustion Ion Chromatography, ensuring closed-system integrity.

Part 3: Method B – MIC + ICP-MS

Status: Best for Trace Impurities (< 1000 ppm)

When bromine is a trace impurity rather than a stoichiometric component, ICP-MS offers superior sensitivity. However, standard acid digestion fails for bromine; Microwave-Induced Combustion (MIC) is required.

Mechanism of Action

Samples are combusted in a closed quartz vessel pressurized with oxygen (20 bar). The analytes are absorbed into an alkaline solution. The solution is nebulized into an argon plasma (


), ionizing Br atoms for Mass Spectrometry detection.
Experimental Protocol
  • Digestion: Weigh 50 mg sample into a quartz vessel. Add a filter paper wetted with 50 µL

    
     (igniter).
    
  • Closed Vessel: Charge with 20 bar

    
    . Place in microwave cavity.
    
  • Reflux: Irradiate (1400 W, 5 min). The reflux step with 6 mL of 50 mmol/L

    
      is critical.
    
    • Note: Do NOT use nitric acid. Acidic media causes "memory effects" (sticky Br) in the ICP introduction system.

  • Analysis (ICP-MS):

    • Isotope: Monitor

      
       and 
      
      
      
      .
    • Wash Solution: 5%

      
       between samples to prevent carryover.
      

Part 4: Method C – Oxygen Flask (Schöniger) + Titration

Status: Accessible Backup (High Skill Required)

The classical method.[3][4] It is cost-effective but prone to operator error and safety risks.

Mechanism of Action

The sample is wrapped in ash-free paper and burned in a platinum-basket flask filled with oxygen. The combustion products are absorbed in an alkaline solution and titrated potentiometrically with Silver Nitrate (


).
Experimental Protocol
  • Combustion: Weigh 20 mg sample onto ashless paper. Place in Pt basket. Flush 500 mL flask with

    
    . Ignite and invert.
    
  • Absorption: 10 mL 1M

    
     + 100 µL 
    
    
    
    . Shake vigorously for 10 mins.
  • Titration: Acidify with

    
    . Titrate with 0.01 M 
    
    
    
    using a silver electrode.
    • Critical Step: The nitrile group produces

      
      , which is acidic. Ensure the absorption solution remains alkaline during the shake phase, or 
      
      
      
      may escape.

Part 5: Comparative Data Analysis

The following table summarizes the performance of these methods specifically for a brominated methoxyphenyl nitrile matrix.

FeatureMethod A: CIC Method B: MIC + ICP-MS Method C: Flask + Titration
Primary Use Case Purity / StoichiometryTrace Analysis / Cleaning ValidationOccasional Purity Checks
Detection Limit (LOD) ~50 ppb~0.1 ppb~100 ppm
Precision (RSD) < 1.0%< 3.0%2.0 – 5.0% (Operator Dependent)
Nitrile Tolerance High (Chromatographic separation)High (Mass resolution)Medium (Coprecipitation risk)
Sample Throughput High (Automated)Medium (Batch digestion)Low (Manual)
Capital Cost High (

$)
Very High (

)
Low ($)
Decision Framework

Method_Selection Start Start: Define Analytical Goal Conc_Check Target Bromine Concentration? Start->Conc_Check Trace Trace (< 0.1%) Conc_Check->Trace Impurity Major Major (> 1.0%) Conc_Check->Major Assay/Purity MIC_ICP Select MIC + ICP-MS (High Sensitivity) Trace->MIC_ICP Equip_Check Is CIC/ICP Available? Major->Equip_Check CIC Select CIC (Best Balance) Equip_Check->CIC Yes Flask Select Oxygen Flask (Low Cost/Manual) Equip_Check->Flask No

Caption: Decision tree for selecting the appropriate analytical technique based on concentration and resource availability.

Part 6: Troubleshooting & Optimization

The "Nitrile" Problem in IC

In CIC, the combustion of the nitrile group produces a massive nitrate (


) peak.
  • Issue: Nitrate elutes very close to Bromide on standard carbonate columns.

  • Solution: Use a column with high hydrophobicity (e.g., polyvinyl alcohol-based resins). These retard the elution of polarizable anions like Bromide, pushing it well past the Nitrate peak.

Memory Effects in ICP-MS

Bromine is "sticky" in acidic sample introduction systems.

  • Issue: Long washout times between samples.

  • Solution: Maintain the sample in alkaline media (

    
    ) throughout the entire path. Do not acidify before injection. Use a Tellurium (Te) internal standard, as it behaves similarly to halogens in plasma.
    

References

  • ASTM International. (2014). ASTM D7359 - 18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]

  • Flores, E. M. M., et al. (2008). Feasibility of Microwave-Induced Combustion for Trace Element Determination in Biological Samples.[5] Analytical Chemistry.[1][2][3][5][6][7][8][9][10] [Link]

Sources

A Researcher's Comparative Guide to Determining Enantiomeric Excess in Chiral Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies. This guide offers an in-depth, comparative analysis of the principal techniques employed for quantifying enantiomeric excess in chiral derivatives, designed to empower researchers, scientists, and drug development professionals with the insights required to make informed experimental choices.

The Essence of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image stereoisomers, share identical physical and chemical properties in an achiral environment. However, within the chiral milieu of biological systems, their interactions can diverge dramatically. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater abundance than the other.[1] It is calculated using the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] represent the concentrations or peak areas of the R and S enantiomers, respectively.[2][3]

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely employed methods for the direct separation and quantification of enantiomers. Their prevalence stems from their high accuracy, sensitivity, and broad applicability.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and versatile technique for determining enantiomeric excess.[2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to distinct retention times.[2][7]

Principle of Separation: The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, enabling their separation and individual quantification.[2]

Types of Chiral Stationary Phases: A vast array of CSPs are commercially available, broadly categorized as:

  • Polysaccharide-based: These are the most commonly used CSPs, offering broad applicability across various compound classes and chromatographic modes (normal phase, reversed phase, polar organic).[8][9]

  • Protein-based: These phases provide high enantioselectivity but are often limited to reversed-phase conditions.[8]

  • Cyclodextrin-based: These are versatile and effective for a wide range of chiral compounds.[7][10]

  • Pirkle-type: These are known for their durability due to covalent bonding of the chiral selector to the silica support.[11]

  • Macrocyclic glycopeptide-based: These CSPs exhibit broad applicability and can be used in multiple mobile phase modes, including the unique polar ionic mode.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Chiral Analyte (Enantiomeric Mixture) Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Flow Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess (ee%) Calculation->Result

Experimental Protocol: Chiral HPLC Separation of a Beta-Blocker

  • Sample Preparation: Dissolve the racemic beta-blocker standard and the sample of interest in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[2]

    • Column: A teicoplanin-based chiral stationary phase.[2]

    • Mobile Phase: A mixture of 60:40:0.3:0.2 acetonitrile-methanol-acetic acid-triethylamine.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 22 °C.[2]

    • Detection: UV at a wavelength suitable for the specific beta-blocker (e.g., 290 nm for propranolol).[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the peak areas.[2]

Comparison with Supercritical Fluid Chromatography (SFC): SFC has emerged as a faster and more environmentally friendly alternative to HPLC for some chiral separations, primarily due to its use of supercritical CO2 as the main mobile phase component, which reduces organic solvent consumption.[2]

Chiral Gas Chromatography (GC)

For volatile and thermally stable chiral compounds, chiral GC offers a high-resolution separation technique.[12][13]

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives, coated on the inside of a capillary column.[13][14] The differential interaction of the enantiomers with the CSP as they are carried through the column by an inert gas leads to their separation.

Advantages and Disadvantages:

  • Advantages: High resolution, speed, and sensitivity. It often requires no derivatization of the analyte.[12]

  • Disadvantages: Limited to volatile and thermally stable compounds. It does not provide information on the absolute configuration without a known standard.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis

NMR spectroscopy is a cornerstone of chemical analysis, and with the aid of chiral auxiliaries, it becomes a potent method for determining enantiomeric excess.[15][16] The fundamental principle involves converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR.[16]

Methods for Inducing Diastereotopicity:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form covalent diastereomeric adducts.[16][17] A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with chiral alcohols and amines to form diastereomeric esters or amides.[18][19] The distinct chemical shifts of protons or other nuclei (e.g., ¹⁹F) in the resulting diastereomers allow for their quantification.[18][20]

Mosher_Acid_Workflow cluster_reaction Derivatization Reaction cluster_nmr NMR Analysis cluster_analysis Data Analysis Analyte Enantiomeric Mixture (e.g., Alcohol) Reaction Reaction (Formation of Diastereomeric Esters) Analyte->Reaction Mosher Enantiopure Mosher's Acid Chloride Mosher->Reaction NMR_Acquisition ¹H or ¹⁹F NMR Acquisition Reaction->NMR_Acquisition NMR_Spectrum NMR Spectrum (Distinct Diastereomer Signals) NMR_Acquisition->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess (ee%) Calculation->Result

  • Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the enantiomers.[16] This interaction creates a chiral environment that can lead to the separation of NMR signals for the two enantiomers.

  • Chiral Shift Reagents: These are paramagnetic lanthanide complexes that coordinate with the analyte.[3][21] The paramagnetic metal induces large shifts in the NMR signals of nearby protons, and for a chiral analyte, the diastereomeric complexes formed with a chiral shift reagent will experience different induced shifts, allowing for the resolution of enantiomeric signals.[3][22] It's important to note that these reagents can cause line broadening of the NMR signals.[22]

Experimental Protocol: ee Determination of a Chiral Amine using a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, combine the chiral primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative.[23][24] This forms a mixture of diastereomeric iminoboronate esters.[23]

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Analysis: The imino protons of the two diastereomers will have distinct and well-resolved signals.[23] Integrate these signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine.

Chiroptical Methods: Leveraging the Interaction with Polarized Light

Chiroptical techniques, such as circular dichroism, rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[25] While CD is highly sensitive to chirality, its direct application for ee determination can be limited by the need for pure enantiomer standards.[26] However, methods have been developed that combine CD with HPLC or use it in indicator displacement assays to determine enantiomeric excess.[26][27][28] More recently, the use of CD in conjunction with chiral hyperbolic metamaterials has been proposed as a sensitive biosensing platform for determining enantiomer concentrations.[29]

Comparative Summary of Techniques

FeatureChiral HPLC/GCNMR with Chiral AuxiliariesCircular Dichroism (CD)
Principle Physical separation of enantiomers.[2][6]Formation of diastereomers with distinct NMR signals.[16]Differential absorption of circularly polarized light.[25]
Primary Output Chromatogram with separated peaks.[18]NMR spectrum with distinct signals for each diastereomer.[18]CD spectrum.
Determination of Absolute Configuration No, requires a standard of known configuration.[18]Yes, with methods like Mosher's acid analysis.[18]Can be used to infer absolute configuration.
Sensitivity High, suitable for trace analysis.[18]Generally lower than chromatographic methods.[18]High, but can be complex to interpret for ee.
Accuracy for ee High with good baseline separation.[18]Can be less accurate due to peak overlap and integration errors.[18]Can be accurate with appropriate methodologies.[28]
Sample Requirement Can be performed with small quantities.[18]Typically requires milligrams of sample.[18]Varies with the method.

Conclusion: A Multi-faceted Approach to a Critical Measurement

The determination of enantiomeric excess is a critical analytical challenge with profound implications in drug development and chemical synthesis. While chiral chromatography, particularly HPLC, remains the gold standard for its accuracy and broad applicability, NMR spectroscopy with chiral auxiliaries offers invaluable structural information in addition to purity assessment. Chiroptical methods like circular dichroism are also powerful tools, especially when coupled with other techniques.

The optimal choice of method depends on a careful consideration of the analyte's properties, the required level of accuracy, and the available instrumentation. A comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is paramount for any researcher dedicated to the synthesis and analysis of chiral molecules.

References

  • Benchchem.
  • Fiveable. Chiral Shift Reagents Definition - Organic Chemistry Key Term.
  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. (2025).
  • RSC Publishing. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case.
  • Merck Millipore.
  • Unknown Source.
  • Unknown Source. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
  • Element Lab Solutions. HPLC Chiral Columns.
  • MDPI.
  • Study.com.
  • ResearchGate. Chiral derivatization protocol used for determining the ee of...
  • PubMed.
  • ScholarBank@NUS.
  • Benchchem.
  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • BOC Sciences.
  • Wikipedia.
  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. (2017).
  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
  • Regis Technologies.
  • TCI Chemicals. Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Sigma-Aldrich.
  • ACS Publications. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B. (2018).
  • Chiralpedia. Stereochemistry - Stereoelectronics. (2021).
  • ResearchGate. Determination of Enantiomeric Excess Using the Ultraviolet—Circular Dichroism and the High-Performance Liquid Chromatography—Circular Dichroism Methods | Request PDF. (2025).
  • Chemistry Notes. Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. (2020).
  • Optica Publishing Group.
  • Chemical Communications (RSC Publishing). Importance of molecular symmetry for enantiomeric excess recognition by NMR.
  • PubMed. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. (2025).
  • Benchchem.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • OpenOChem Learn. Measuring Chiral Purity.
  • Chemistry Stack Exchange.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023).
  • TCI Chemicals.
  • ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid.
  • Chemistry LibreTexts. 1.

Sources

Technical Comparison: Stability-Indicating Strategies for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of stability-indicating assay (SIA) strategies for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1). As a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related aryl-alkane therapeutics, the purity of this nitrile building block is critical.

The presence of the gem-dimethyl group at the benzylic position confers unique stability against oxidative degradation compared to its non-methylated analogs. However, the nitrile moiety remains susceptible to hydrolysis under acidic and basic stress, necessitating a robust chromatographic method capable of resolving the parent compound from its amide and carboxylic acid degradants.

This guide compares a Traditional HPLC-UV (Method A) against an Optimized UHPLC-PDA (Method B) , demonstrating why the latter offers superior specificity and sensitivity for modern drug development workflows.

Chemical Profile & Degradation Logic

To design a self-validating method, we must first map the degradation landscape. The molecule contains three distinct reactive centers:

  • Nitrile Group (-CN): Susceptible to hydrolysis.

  • Aryl Ether (-OMe): Potential for demethylation (minor pathway).

  • Aryl Bromide (-Br): Susceptible to photolytic debromination.

Predicted Degradation Pathway

The primary degradation route follows the classical nitrile hydrolysis mechanism:

  • Stage 1: Hydrolysis to Amide (2-(3-bromo-4-methoxyphenyl)-2-methylpropanamide).

  • Stage 2: Further hydrolysis to Carboxylic Acid (2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid).

DegradationPathway Parent Parent Nitrile (CAS 628311-33-1) Amide Degradant 1 (DP1) Amide Intermediate Parent->Amide Acid/Base Hydrolysis (Fastest in 0.1N NaOH) Debromo Degradant 3 (DP3) Des-bromo Analog Parent->Debromo Photolysis (UV) (Radical Mechanism) Acid Degradant 2 (DP2) Carboxylic Acid Amide->Acid Prolonged Hydrolysis (Heat + Acid)

Figure 1: Predicted degradation pathway. The Nitrile-to-Acid transition is the critical quality attribute (CQA) to monitor.

Methodology Comparison

We evaluated two distinct chromatographic approaches. Method A represents a standard "starting point" often found in general literature, while Method B is the optimized protocol recommended for validation.

Table 1: Instrument & Condition Comparison
FeatureMethod A: Traditional HPLC (Baseline)Method B: Optimized UHPLC (Recommended)
Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water10mM Ammonium Acetate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (80:20)
Gradient Linear 20-80% B in 25 minsStep-Linear 10-90% B in 8 mins
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 220 nmPDA (Max Plot 210-400 nm)
Run Time 35 Minutes10 Minutes
Resolution (DP1/Parent) ~ 1.8> 3.5
Why Method B Wins (Causality Analysis)
  • pH Control: The Carboxylic Acid degradant (DP2) is ionizable (pKa ~4.5). Method A's unbuffered acid causes DP2 to tail or split. Method B's pH 3.0 buffer suppresses ionization, keeping DP2 in its neutral, hydrophobic form for sharp peak shape.

  • Selectivity: Adding Methanol to Mobile Phase B (Method B) changes the selectivity for the aromatic ring, improving the separation between the Des-bromo impurity (DP3) and the Parent, which often co-elute in pure Acetonitrile systems.

  • Speed: The sub-2-micron particle size allows for a 3x faster throughput without sacrificing resolution, essential for high-volume stability studies.

Experimental Protocols

Stress Testing (Forced Degradation)

To validate the method's specificity, perform the following stress conditions. The goal is 10-20% degradation, not total destruction.

  • Acid Hydrolysis: Dissolve 10 mg sample in 5 mL diluent. Add 5 mL 0.1 N HCl . Reflux at 60°C for 4 hours. Target: Formation of Amide (DP1).

  • Base Hydrolysis: Add 5 mL 0.1 N NaOH . Stir at RT for 2 hours. Target: Rapid formation of Acid (DP2).

  • Oxidation: Add 5 mL 3% H2O2 . Store at RT for 24 hours. Note: The gem-dimethyl group should render the molecule resistant. Any degradation here suggests impurities in the starting material.

  • Photolytic: Expose solid sample to 1.2 million lux hours (ICH Q1B). Target: Debromination.

Analytical Workflow

The following workflow ensures data integrity and prevents "ghost peaks" from carryover.

Workflow Start Sample Preparation (1.0 mg/mL in 50:50 ACN:Water) SystemSuit System Suitability Injection (5 Replicates) Start->SystemSuit Blank Blank Injection (Diluent) SystemSuit->Blank Sample Stressed Sample Injection Blank->Sample Check Peak Purity Check (PDA Spectra Analysis) Sample->Check Report Generate Stability Profile Check->Report Purity Angle < Purity Threshold Fail Re-optimize Gradient Check->Fail Co-elution Detected

Figure 2: Analytical workflow for method validation. Peak purity checks via PDA are mandatory for stressed samples.

Performance Data (Simulated)

The following data illustrates the expected performance of Method B based on the physicochemical properties of the aryl-nitrile class.

CompoundApprox.[1][2][3][4][5][6][7][8][9] RRT (Relative Retention Time)Peak Shape (Tailing Factor)Limit of Detection (LOD)
DP2 (Acid) 0.451.1 (Sharp)0.05%
DP1 (Amide) 0.781.00.05%
Parent Nitrile 1.00 1.0 N/A
DP3 (Des-bromo) 0.921.10.10%

Interpretation:

  • The Acid (DP2) elutes significantly earlier due to high polarity.

  • The Des-bromo (DP3) is the "critical pair" with the Parent. If resolution < 1.5, lower the % Methanol or decrease the gradient slope.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text for degradation mechanisms of nitriles and amides).
  • PubChem. (n.d.). Compound Summary for CAS 628311-33-1.[10] National Library of Medicine. Link (Verifies chemical structure and properties).

  • BenchChem. (2025). Synthesis and Handling of Arylacetonitriles.[3] (General protocols for handling bromo-methoxy-nitriles). Link

Sources

Safety Operating Guide

Proper Disposal of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a compound encountered in research and development settings. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and nitriles, grounded in the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Causality

  • Brominated Aromatic Ring: Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Bromine-containing compounds can also release hazardous vapors upon decomposition.[2]

  • Nitrile Group (-C≡N): Nitrile compounds are of particular concern due to their potential to release cyanide under acidic or high-temperature conditions.[3] Many are classified with acute toxicity if swallowed, inhaled, or in contact with skin.

  • Methoxy Group (-OCH3): While generally less reactive, this group contributes to the overall chemical properties of the molecule.

Based on these structural features, it is imperative to treat 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile as a hazardous substance. Similar compounds, such as 3-Bromo-4-methoxybenzonitrile and 2-(4-bromo-3-methoxyphenyl)acetonitrile, are classified as acutely toxic, skin and eye irritants, and may cause respiratory irritation.[4][5] Therefore, the disposal plan must mitigate these potential hazards.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile for disposal, all laboratory personnel must be equipped with the appropriate PPE.[6] Engineering controls must also be in place to minimize exposure.[7][8]

Control Measure Specification Rationale
Engineering Control Chemical Fume HoodTo prevent inhalation of any dust or vapors.[5]
Hand Protection Nitrile rubber gloves (minimum 0.4 mm thickness)Provides resistance to a broad range of chemicals.[9] Contaminated gloves should be disposed of as hazardous waste.[4]
Eye Protection Safety glasses with side shields or goggles (EN 166 compliant)To protect against splashes and airborne particles.[5]
Body Protection Laboratory coatTo prevent skin contact.[10]
Respiratory Protection Required if working outside a fume hood or if dust/vapors are generatedA NIOSH-approved respirator with appropriate cartridges should be used.[4][5]

Step-by-Step Disposal Protocol

The disposal of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile must follow a documented and controlled process to ensure safety and regulatory compliance.[11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, and any grossly contaminated items (e.g., weigh boats, spatulas).

    • Liquid Waste: Solutions containing the compound, and rinsates from cleaning contaminated glassware.

    • Contaminated PPE: Used gloves, bench paper, and other disposable items with incidental contact.[1]

  • Segregate at the Source: Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from acidic waste to prevent the potential release of hydrogen cyanide.

Step 2: Waste Container Selection and Labeling
  • Container Selection:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[1]

    • Liquid Waste: Use a sealable, compatible solvent waste container, preferably plastic over glass to minimize breakage risk.[11]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile".

    • The approximate quantity of waste.

    • The date of waste generation.[11]

    • The name of the principal investigator and the laboratory location.[11]

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).

Step 3: Waste Accumulation and Storage
  • Storage Location: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills from spreading.

  • Container Integrity: Ensure containers are kept tightly closed except when adding waste.[12] Regularly inspect for any signs of degradation or leakage.

Step 4: Disposal Request and Pickup
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 180 days for small quantity generators), contact your institution's EHS department to arrange for pickup.[13]

  • Documentation: Complete any required waste disposal forms provided by your EHS office.[11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Control: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2]

  • Cleanup:

    • For small spills, carefully scoop the absorbent material into a designated hazardous waste container.

    • Avoid creating dust.[4]

    • Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) FumeHood->Identify Segregate Segregate from Incompatible Waste (e.g., Acids) Identify->Segregate Container Select Compatible Container Segregate->Container Label Label as 'Hazardous Waste' with Chemical Name & Details Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Secure Keep Container Sealed Store->Secure ContactEHS Contact EHS for Pickup Secure->ContactEHS Document Complete Waste Manifest ContactEHS->Document

Sources

Personal protective equipment for handling 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS: 628311-33-1).


H

BrNO Risk Classification: High Hazard / Potent Intermediate (Based on Structural Read-Across)

Executive Summary

This compound is a halogenated aryl nitrile. While specific toxicological data for this exact CAS is limited, structural analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetonitrile, CAS 772-59-8) are classified as Acute Toxic (Category 3) by oral, dermal, and inhalation routes.

Core Directive: Treat this substance as a Potent Compound capable of rapid skin absorption and potential metabolic release of cyanide ions upon systemic exposure. All handling must occur within a certified chemical fume hood.

Part 1: The Hazard Profile (Know Your Enemy)

Before opening the vial, you must understand the specific chemical behaviors that dictate safety protocols.

Toxicological Mechanisms
  • Nitrile Toxicity: Organic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions (CN⁻), causing histotoxic hypoxia. Unlike simple inorganic cyanides, this effect is often delayed (1–4 hours post-exposure).

  • Aryl Halide Component: The bromine substituent increases lipophilicity, enhancing the compound's ability to penetrate the dermal barrier and enter the bloodstream.

  • Sensitization: Halogenated aromatics are frequent skin and respiratory sensitizers.

Chemical Incompatibility
  • Acids: CRITICAL WARNING. Contact with strong acids (HCl, H₂SO₄) or Lewis acids can hydrolyze the nitrile group or, under reducing conditions, potentially release Hydrogen Cyanide (HCN) gas.

  • Oxidizers: Incompatible with strong oxidizing agents (e.g., permanganates, perchlorates).

Part 2: Engineering Controls (The Fortress)

Engineering controls are your primary defense; PPE is merely the backup.

Control MeasureSpecificationValidation Frequency
Primary Containment Chemical Fume Hood (Class II)Daily Airflow Check
Face Velocity 0.5 m/s (100 fpm) ± 20%Continuous Monitor
Weighing Station Vented Balance Enclosure or HoodBefore Use
Waste Storage Vented Cabinet (Segregated from Acids)Weekly Inspection

Operational Rule: Never remove open containers of this compound from the fume hood. All weighing, solubilization, and reaction setups must occur inside the hood sash line.

Part 3: Personal Protective Equipment (The Armor)

Standard nitrile exam gloves are insufficient for prolonged contact with halogenated nitriles in organic solvents. You must employ a "Double-Shell" protocol.

Glove Selection Logic
  • Inner Layer (Barrier): 4-mil Nitrile (minimum) for dexterity.

  • Outer Layer (Defense): If handling solutions (DCM, THF, DMF), use Silver Shield® (Laminate) or Viton® . Standard nitrile degrades rapidly in halogenated solvents, acting as a permeation bridge for the toxin.

  • Solid Handling: Double Nitrile (minimum 5 mil outer) is acceptable for dry solids only.

Respiratory & Body Protection
  • Respiratory: If work must occur outside a hood (strongly discouraged), a Full-Face Respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is mandatory.

  • Body: Tyvek® lab coat or chemical-resistant apron with sleeve covers. No exposed skin at wrists or neck.

PPE Decision Matrix (Visualization)

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Dry Solid (Weighing) State->Solid Powder/Crystal Liquid Solution / Liquid State->Liquid Dissolved/Oil Protocol_A Protocol A: Double Nitrile Gloves N95/P100 Mask (if open bench) Lab Coat Solid->Protocol_A Closed System Protocol_C Protocol C: Double Nitrile (Change <15 min) Fume Hood MANDATORY Solid->Protocol_C Open Handling Solvent Solvent Type? Liquid->Solvent Protocol_B Protocol B (High Risk): Silver Shield Laminate Gloves (Under Outer Nitrile) Fume Hood MANDATORY Solvent->Protocol_B DCM / Chloroform / DMF Solvent->Protocol_C Water / Ethanol

Figure 1: Decision matrix for selecting glove materials based on physical state and solvent carrier.

Part 4: Operational Maneuvers

Weighing & Transfer

The solid form (likely a low-melting solid) can generate static-charged dust.

  • Anti-Static: Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Taring: Tare the vial with the cap on. Open the vial only inside the hood.

  • Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination.

Reaction Setup
  • Solvent Choice: Avoid dissolving in DMSO if possible, as DMSO enhances skin permeability (transdermal delivery), significantly increasing the toxicity risk of the dissolved nitrile.

  • Temperature: If heating is required, use a reflux condenser with a rigorous inert gas (Nitrogen/Argon) blanket to prevent vapor escape.

Spill Management

Minor Spill (< 500 mg):

  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double gloves, goggles, respirator.

  • Absorb: Cover liquid spills with vermiculite or spill pads. For solids, cover with wet paper towels (to prevent dust) then wipe.

  • Decontaminate: Clean surface with 10% bleach solution (oxidizes traces), followed by water. Note: Do not use acid.

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use soap immediately if it contains surfactants that might enhance absorption, but standard soap is generally preferred over organic solvents. Never use ethanol or acetone to wash skin; this drives the toxin deeper.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Cyanide Awareness: Inform medical personnel that the patient was exposed to an organic nitrile . Symptoms (headache, dizziness, confusion) may be delayed.

Waste Disposal Workflow

Segregation is vital to prevent accidental HCN generation in the waste stream.

Waste_Disposal Waste Chemical Waste Check Contains Acid? Waste->Check Stream_A Stream A: Neutral Organic Waste (High Hazard Tag) Check->Stream_A No Action Neutralize/Basify Add NaOH to pH > 9 Check->Action Yes (Acidic) Stream_B Stream B: Cyanide/Nitrile Waste (Alkaline pH > 9) Action->Stream_B

Figure 2: Waste segregation logic to prevent acidification of nitrile waste.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8).[2][3]Link (Used for Read-Across Hazard Analysis).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Organic Nitriles Safety Guide.Link

  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide: Nitriles vs. Laminates.Link

  • BLD Pharm. (2024). Product Entry: 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1).[4]Link

  • Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press. Link

Sources

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